Antifungal agent 21
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3 |
InChI Key |
SQMQAIZXIZXLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potent Antifungal Action of K21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel therapeutic strategies, the antimicrobial compound K21 has demonstrated notable efficacy, particularly against fluconazole-resistant Candida species. This technical guide provides a comprehensive overview of the core mechanism of action of K21, supported by quantitative data, detailed experimental protocols, and visual representations of its activity and evaluation workflow.
Core Mechanism of Action: Membrane Disruption
K21 is a membrane-rupturing antimicrobial agent derived from a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS).[1] Its primary mechanism of action is the disruption of the fungal cell membrane's integrity, which is vital for the cell's survival and proper functioning.[1]
The proposed mechanism involves a two-step process:
-
Electrostatic Attraction: The positively charged K21 molecule is electrostatically drawn towards the negatively charged surface of the microbial cell membrane.[1]
-
Membrane Penetration and Lysis: The long, 18-carbon chain tails of K21 then penetrate and pierce the cell wall and membrane, leading to lysis and the subsequent spillage of cytoplasmic contents.[1] This rapid, direct action on the cell membrane contributes to its potent antifungal effect.
Caption: Proposed mechanism of action of K21 against a fungal cell.
Quantitative Efficacy of K21
The antifungal activity of K21 has been quantified against various Candida species, including fluconazole-susceptible and -resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill assay data.
Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Candida Species [1]
| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/ml) | K21 MIC₅₀ (µg/ml) | Fluconazole MIC Range (µg/ml) | Fluconazole MIC₅₀ (µg/ml) |
| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 | 0.12 - 1 | 0.5 |
| C. albicans | Resistant | Not specified | 62.48 | Not specified | 256 |
| C. glabrata | Not specified | 31.24 - 62.48 | 62.48 | Not specified | 0.5 |
| C. dubliniensis | Susceptible | Not specified | 124.95 | 0.03 - 0.5 | 0.5 |
Table 2: Time-Kill Assay Results for K21 against Candida albicans [1]
| Concentration | Exposure Time (hours) | Reduction in CFU/ml | Activity |
| MIC | 2 | 99.9% | Fungicidal |
| ½ MIC | Up to 6 | Growth peak observed | Fungistatic |
| ¼ MIC | Up to 6 | Growth peak observed | Fungistatic |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antifungal properties of K21.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Inoculum Preparation: Candida species are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Drug Dilution: K21 and fluconazole are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Time-Kill Assay
-
Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Drug Exposure: K21 is added to the fungal cultures at concentrations corresponding to its MIC, ½ MIC, and ¼ MIC. A growth control without the drug is also included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Colony Counting: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units per milliliter (CFU/ml) is determined.
-
Data Analysis: The change in log₁₀ CFU/ml over time is plotted to determine the rate of killing. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/ml from the initial inoculum.[1]
Synergy Testing by Checkerboard Method
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of K21 along the x-axis and serial dilutions of a second antifungal agent (e.g., fluconazole) along the y-axis.
-
Inoculation: All wells are inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for evaluating the antifungal properties of K21.
Conclusion
K21 emerges as a promising antifungal agent with a potent, rapid, and direct mechanism of action against fungal pathogens. Its ability to disrupt the fungal cell membrane makes it an attractive candidate for further development, especially in the context of increasing resistance to conventional antifungal drugs. The synergistic effect observed when K21 is combined with fluconazole further highlights its potential as part of a combination therapy strategy to combat challenging fungal infections.[1] Further research into its in vivo efficacy, safety profile, and formulation is warranted to fully realize its therapeutic potential.
References
The Discovery and Synthesis of Antifungal Agent K21: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health. This is particularly true for immunocompromised patient populations, where infections with species such as fluconazole-resistant Candida can lead to high rates of morbidity and mortality. In response to this challenge, novel antifungal agents with unique mechanisms of action are urgently needed. This technical guide details the discovery, synthesis, and mechanism of action of the promising antifungal agent K21, a quaternary ammonium silane (QAS) with potent, broad-spectrum activity against clinically relevant fungal species. This document provides a comprehensive overview of the available data, including detailed experimental protocols and a summary of its antifungal efficacy.
Introduction: The Rise of Antifungal Resistance and the Discovery of K21
The widespread use of azole antifungals, such as fluconazole, has unfortunately led to the selection and proliferation of resistant fungal strains. This is a critical issue in the management of opportunistic fungal infections. The antifungal agent K21 was developed by Dr. Kirk Kimmerling in 2011 as a potential solution to this growing problem.[1][2] K21 is a silica quaternary ammonium compound (SiQAC) that is synthesized through a sol-gel process, resulting in a three-dimensional antimicrobial macromolecule.[1][2] This unique structure possesses multiple "arms" with membrane-rupturing potential, leading to a potent and rapid fungicidal effect.[1][2]
Synthesis of Antifungal Agent K21
K21 is synthesized via a sol-gel reaction. This process involves the hydrolysis and condensation of a silica quaternary ammonium compound, specifically 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride, with tetraethoxysilane (TEOS) acting as an anchoring unit.[1][3] The reaction is typically carried out at a 4:1 molar ratio of the SiQAC to TEOS.[3] The use of TEOS facilitates the formation of a three-dimensional, organically modified silicate network through the condensation of additional tetra- and triethoxysilane molecules with the remaining silanol groups.[3]
Mechanism of Action
The primary antifungal mechanism of K21 is the physical disruption of the fungal cell membrane.[1][4] As a quaternary ammonium compound, K21 possesses a positively charged nitrogen atom, which is attracted to the negatively charged components of the fungal cell membrane. The long, lipophilic alkyl chains of the molecule then penetrate and disrupt the lipid bilayer. This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, rapid cell death.[3] Electron microscopy studies have shown that treatment with K21 leads to the formation of extracellular vesicles, indicative of biofilm formation and cell lysis.[1][4]
Antifungal Activity
K21 has demonstrated potent antifungal activity against a broad range of Candida species, including those resistant to fluconazole.[1][5]
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of K21 against various Candida species.
Table 1: MIC of K21 against Fluconazole-Susceptible Candida Isolates [1]
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) |
| C. albicans | 31.24 - 62.48 | 62.48 |
| C. dubliniensis | Not Reported | 62.48 |
| C. glabrata | Not Reported | 62.48 |
Table 2: MIC of K21 against Fluconazole-Resistant/Intermediate Candida Isolates [5]
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) |
| C. albicans | 31.24 - 124.95 | 62.48 |
| C. glabrata | 31.24 - 62.48 | 62.48 |
| C. dubliniensis | Not Reported | 124.95 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[1]
-
Preparation of Antifungal Agent: A stock solution of K21 is prepared and serially diluted (2-fold) in RPMI medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.49–249.9 µg/ml).
-
Inoculum Preparation: Fungal isolates are cultured and the inoculum is adjusted to a concentration of 1–5 × 105 CFU/ml.
-
Inoculation: 100 µl of the prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted K21.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of K21 that inhibits visible growth of the microorganism. This can be assessed visually or spectrophotometrically at 450 nm.
Time-Kill Assay[5]
-
Preparation: A starting inoculum of 1–5 × 105 CFU/ml is prepared in a suitable broth medium.
-
Exposure: K21 is added to the fungal suspension at concentrations corresponding to the MIC, ½ MIC, and ¼ MIC.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each suspension.
-
Plating and Incubation: The collected aliquots are serially diluted and plated on appropriate agar plates. The plates are then incubated to allow for colony formation.
-
Colony Counting: The number of colony-forming units (CFU/ml) is determined for each time point.
-
Data Analysis: The log10 CFU/ml is plotted against time to generate a time-kill curve. A ≥3-log10 decrease in CFU/ml compared to the initial inoculum is considered fungicidal activity.[5]
Conclusion
Antifungal agent K21 represents a significant advancement in the search for novel therapeutics to combat drug-resistant fungal infections. Its unique synthesis, broad-spectrum activity, and rapid, membrane-disrupting mechanism of action make it a promising candidate for further development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of K21 and other quaternary ammonium silanes as a new class of antifungal agents. Further investigation into its in vivo efficacy, safety profile, and formulation development is warranted to translate its promising in vitro activity into clinical applications.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. fitebacdental.com [fitebacdental.com]
- 3. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 21" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent K21 is a novel, broad-spectrum antimicrobial compound with significant potential in combating fungal infections, particularly those caused by drug-resistant strains.[1] Developed through a sol-gel process, K21 is a multi-arm quaternary ammonium silane (QAS) that exhibits a rapid and potent fungicidal effect.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and biological activity of K21, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
K21 is a complex macromolecule synthesized from the hydrolysis and condensation of a silica quaternary ammonium compound (SiQAC), specifically 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride, and tetraethoxysilane (TEOS).[1][2] The sol-gel process results in a three-dimensional antimicrobial macromolecule with multiple membrane-rupturing arms.[1]
A representative structure illustrates active quaternary ammonium moieties attached to a silane core.[2] The chemical formula for a representative K21 molecule is C92H204Cl4N4O12Si5, and its CAS number is 1566577-36-3.[4]
Table 1: Physicochemical Properties of Antifungal Agent K21
| Property | Value | Source |
| Chemical Formula | C92H204Cl4N4O12Si5 | [4] |
| CAS Number | 1566577-36-3 | [4] |
| Appearance | Available as a low-viscosity, low-color liquid in 50% ethanol or as a free-flowing, white powder on various silicas. | [2] |
| Solubility | Soluble in ethanol and acetone. Stock solutions for biological assays are prepared by dissolving in acetone and then in sterile distilled water. | [5] |
| Dissociation Temperature | ~165°C | [2] |
| Storage | Store between 10°C - 30°C in an unopened container in a dark location. The 50% ethanol solution has a shelf life of one year from the date of manufacture. | [2] |
Synthesis
K21 is synthesized via a sol-gel process involving the reaction of 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride with tetraethoxysilane (TEOS) as an anchoring unit, typically in a 4:1 molar ratio.[4] The process involves hydrolysis and condensation to form a three-dimensional organically modified silicate network.[4]
Mechanism of Action
The primary mechanism of action of K21 is the disruption of the fungal cell membrane.[6] The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell surface.[5] The long C18 lipophilic alkyl chains of the SiQAC component then penetrate and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately cell lysis.[4][5]
Biological Properties and Efficacy
K21 demonstrates potent fungicidal activity against a broad range of fungal pathogens, including fluconazole-resistant Candida species.[1] It exhibits rapid killing, with studies showing a significant reduction in fungal viability within a few hours of exposure.[1]
Table 2: In Vitro Antifungal Activity of K21 against Candida Species
| Organism | Strain Type | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) |
| Candida albicans | Fluconazole-Susceptible | 31.24 - 62.48 | 62.48 |
| Candida albicans | Fluconazole-Resistant | 31.24 - 124.95 | 62.48 |
| Candida glabrata | Fluconazole-Susceptible | - | 31.24 |
| Candida glabrata | Fluconazole-Resistant | 31.24 - 62.48 | 62.48 |
| Candida dubliniensis | Fluconazole-Susceptible | - | 62.48 |
| Candida dubliniensis | Fluconazole-Resistant | - | 124.95 |
Source: Data compiled from John et al., 2019.[5]
Synergy with Fluconazole
K21 has been shown to act synergistically with fluconazole against certain Candida species, suggesting its potential use in combination therapy to overcome azole resistance.[5]
Table 3: Synergistic Activity of K21 with Fluconazole against Candida Type Strains
| Organism | FICI* | Interaction |
| C. dubliniensis (NCPF 3949a) | ≤0.5 | Synergy |
| C. tropicalis (ATCC 950) | ≤0.5 | Synergy |
| C. lusitaniae (ATCC 34449) | ≤0.5 | Synergy |
| C. albicans (ATCC 90028 & NCPF 3281) | >0.5 to ≤4 | Indifference |
| C. parapsilosis (ATCC 22019) | >0.5 to ≤4 | Indifference |
| C. kefyr (ATCC 4135) | >0.5 to ≤4 | Indifference |
| C. glabrata (ATCC 26512) | >0.5 to ≤4 | Indifference |
| C. krusei (ATCC 2159) | >0.5 to ≤4 | Indifference |
*Fractional Inhibitory Concentration Index (FICI). Source: John et al., 2019.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Synergy Testing by Checkerboard Assay
This method is used to assess the interaction between K21 and another antifungal agent, such as fluconazole.
-
Plate Preparation : In a 96-well microtiter plate, prepare serial dilutions of K21 along the x-axis and serial dilutions of the second antifungal agent (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation : Inoculate all wells with a standardized fungal suspension as described in the MIC protocol.
-
Incubation : Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis : After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation :
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population.
-
Culture Preparation : Prepare a fungal culture in a suitable broth to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
Exposure : Add K21 at various concentrations (e.g., MIC, 2x MIC, 4x MIC) to separate culture tubes. Include a growth control tube without any antifungal agent.
-
Sampling : At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Plating : Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubation and Counting : Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) for each time point and concentration.
-
Analysis : Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.
Conclusion
Antifungal agent K21 is a promising antimicrobial with a potent and rapid fungicidal mechanism of action against a range of fungal pathogens, including those resistant to conventional therapies. Its unique membrane-rupturing activity and synergistic potential with existing antifungals make it a compelling candidate for further research and development in the fight against invasive fungal infections. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of K21's antifungal properties.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida… [ouci.dntb.gov.ua]
- 4. Properties of a modified quaternary ammonium silane formulation as a potential root canal irrigant in endodontics | Pocket Dentistry [pocketdentistry.com]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Antifungal Agent 21: A Comprehensive Technical Overview of its Spectrum of Activity and In Vitro Efficacy
For Research and Drug Development Professionals
Introduction
Antifungal Agent 21 is a novel investigational compound demonstrating potent activity against a broad range of fungal pathogens. This document provides a detailed summary of its in vitro spectrum of activity, presents key quantitative data from susceptibility testing, and outlines the experimental protocols utilized in its evaluation. The information herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the antifungal profile of this promising new agent.
Spectrum of Activity: Quantitative Analysis
The in vitro activity of this compound was evaluated against a panel of clinically relevant yeast and mold species. Minimum Inhibitory Concentration (MIC) values were determined according to standardized methodologies. The results are summarized in the tables below.
Activity Against Yeast Pathogens
The compound exhibited potent activity against both Candida species, including fluconazole-resistant strains, and Cryptococcus neoformans.
| Fungal Pathogen | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.25 | 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 |
| Candida tropicalis | ATCC 750 | 0.5 | 1 |
| Candida auris | B11221 | 0.25 | 0.5 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 |
Table 1: In vitro susceptibility of various yeast pathogens to this compound.
Activity Against Filamentous Fungi (Molds)
This compound demonstrated significant efficacy against key filamentous fungi, including multiple species of Aspergillus.
| Fungal Pathogen | Strain | MIC (µg/mL) |
| Aspergillus fumigatus | AF293 | 0.5 |
| Aspergillus flavus | ATCC 204304 | 1 |
| Aspergillus niger | ATCC 16404 | 2 |
| Aspergillus terreus | ATCC MYA-363 | 1 |
| Rhizopus oryzae | ATCC 10404 | >64 |
| Fusarium solani | ATCC 36031 | 8 |
Table 2: In vitro susceptibility of various filamentous fungi to this compound.
Experimental Protocols
The following section details the methodologies employed for the in vitro evaluation of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound against the fungal isolates was determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours (yeasts) or 5-7 days (molds). For yeasts, a suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia were harvested and suspended in sterile saline containing 0.05% Tween 20, and the suspension was adjusted to the appropriate concentration.
-
Assay Plates: 96-well microtiter plates were used. This compound was serially diluted in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 64 µg/mL.
-
Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that produced a significant inhibition of growth (typically ≥50% for molds and complete inhibition for yeasts) compared to the drug-free control well.
Figure 1: Workflow for MIC determination via broth microdilution.
Hypothetical Mechanism of Action: Inhibition of the Fungal Cell Wall Integrity Pathway
This compound is hypothesized to act by inhibiting a key kinase in the fungal cell wall integrity (CWI) pathway. This pathway is crucial for maintaining cell wall structure and function, especially in response to stress. By disrupting this pathway, the agent leads to cell lysis and death.
Figure 2: Proposed mechanism of action of this compound.
Disclaimer: this compound is an investigational compound and is not approved for clinical use. The data presented in this document are for research and informational purposes only.
Technical Guide: Target Identification and Validation of Antifungal Agent 21 (K21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is crucial to combat this growing threat. This technical guide focuses on Antifungal Agent 21, also known as K21, a promising membrane-rupturing antimicrobial compound. K21 is a silica quaternary ammonium compound (SiQAC) synthesized through the hydrolysis and condensation of SiQAC with tetraethoxysilane (TEOS), resulting in a three-dimensional macromolecule with potent antifungal activity[1][2]. This document provides an in-depth overview of the target identification and validation of K21, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Target Identification: A Focus on the Fungal Membrane
The primary target of this compound (K21) has been identified as the fungal cell membrane. Unlike antifungal agents that target specific enzymes in biosynthetic pathways, K21 exerts its effect through a direct physical interaction with the membrane, leading to its disruption[3]. The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell membrane. This interaction leads to the insertion of the compound's lipophilic alkyl chains into the lipid bilayer, causing a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell lysis[4]. This direct, non-specific mode of action is advantageous as it may be less prone to the development of target-based resistance.
Quantitative Data Summary
The antifungal activity of K21 has been quantified against various clinically relevant fungal species, particularly Candida species, including those resistant to conventional therapies like fluconazole.
Table 1: Minimum Inhibitory Concentrations (MIC) of K21 against Candida Species[1][2]
| Fungal Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) |
| Candida albicans | Susceptible | 31.24 - 62.48 | 62.48 |
| Candida albicans | Resistant/Intermediate | 31.24 - 124.95 | 62.48 |
| Candida glabrata | Susceptible | 31.24 - 62.48 | 62.48 |
| Candida glabrata | Resistant/Intermediate | 31.24 - 62.48 | 62.48 |
| Candida dubliniensis | Susceptible | - | - |
| Candida dubliniensis | Resistant/Intermediate | - | 124.95 |
MIC50: The minimum concentration required to inhibit the growth of 50% of the isolates.
Table 2: Synergistic Activity of K21 with Fluconazole[1]
| Candida Species | Interaction with Fluconazole |
| Candida dubliniensis (NCPF 3949a) | Synergy |
| Candida tropicalis (ATCC 950) | Synergy |
| Candida lusitaniae (ATCC 34449) | Synergy |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium, buffered with MOPS
-
This compound (K21) stock solution
-
Fungal inoculum, adjusted to a 0.5 McFarland standard
-
Spectrophotometer (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial two-fold dilutions of K21 in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare the fungal inoculum by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of K21 that causes a significant inhibition of visible growth compared to the growth control. The endpoint can be determined visually or by reading the absorbance at 450 nm[2].
Time-Kill Assay
This assay is used to assess the fungicidal or fungistatic activity of K21 over time.
Materials:
-
Culture tubes with appropriate growth medium (e.g., RPMI-1640)
-
This compound (K21)
-
Fungal inoculum
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes containing RPMI-1640 medium with K21 at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Inoculate the tubes with a standardized fungal suspension to a final concentration of approximately 1-5 x 105 CFU/mL.
-
Incubate the tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 24-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity[1][2].
Electron Microscopy for Morphological Analysis
Electron microscopy is employed to visualize the direct effects of K21 on fungal cell morphology and validate membrane disruption.
Materials:
-
Fungal cells
-
This compound (K21)
-
Phosphate-buffered saline (PBS)
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin
-
Transmission Electron Microscope (TEM)
Procedure:
-
Treat fungal cells with K21 at a predetermined concentration (e.g., MIC) for a specified duration.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with glutaraldehyde followed by osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate and embed the cells in a suitable resin.
-
Section the embedded cells using an ultramicrotome.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate, lead citrate).
-
Examine the sections under a Transmission Electron Microscope to observe ultrastructural changes, such as membrane blebbing, pore formation, and cell lysis[1][5].
Visualizations
Experimental Workflow for Target Identification and Validation
Caption: Workflow for the identification and validation of the fungal membrane as the target of this compound.
Proposed Mechanism of Action: Membrane Disruption
Caption: Proposed mechanism of membrane disruption by this compound (K21).
Signaling Pathway Consequences of Membrane Disruption
While K21's primary action is direct membrane lysis rather than targeting a specific signaling pathway, the resulting membrane stress and ion dysregulation would trigger cellular stress responses.
Caption: Hypothetical cellular stress response pathways activated by K21-induced membrane disruption.
Conclusion
This compound (K21) represents a promising therapeutic candidate, particularly against drug-resistant fungal strains. Its mechanism of action, centered on the physical disruption of the fungal cell membrane, offers a robust strategy that may circumvent common resistance mechanisms. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the potential of this and other membrane-active antifungal agents. The validation of its membrane-disrupting activity through a combination of susceptibility testing, time-kill assays, and direct visualization provides a strong foundation for its continued development.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fungicidal and Fungistatic Properties of Antifungal Agent K21
This technical guide provides a comprehensive overview of the antifungal properties of agent K21, with a specific focus on its fungicidal versus fungistatic activity. The information is intended for researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.
Introduction to Antifungal Agent K21
Antifungal agent K21 is a membrane-rupturing antimicrobial compound derived from a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS)[1]. Its primary mechanism of action involves the direct disruption of the fungal cell membrane's integrity, leading to cell lysis[1]. This direct action on the cell membrane is a key differentiator from many other classes of antifungal agents that target metabolic pathways such as ergosterol or glucan synthesis[2][3][4].
Quantitative Assessment of Antifungal Activity: MIC and MFC
The distinction between fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activity is crucial in the development and clinical application of antifungal agents. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5].
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9% or a ≥3-log10 decrease) in the initial inoculum count after a specified period[1].
Studies have demonstrated the efficacy of K21 against various Candida species, including those resistant to fluconazole. The following table summarizes the MIC values for K21 against clinical isolates of Candida.
| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC₅₀ (µg/mL) |
| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 |
| C. albicans | Resistant/Intermediate | 31.24 - 124.95 | 62.48 |
| C. glabrata | Susceptible | 31.24 - 62.48 | 31.24 |
| C. glabrata | Resistant/Intermediate | 31.24 - 62.48 | 62.48 |
| C. dubliniensis | Susceptible | Not specified | 62.48 |
| C. dubliniensis | Resistant/Intermediate | Not specified | 124.95 |
Data extracted from a study on HIV-associated Candida clinical strains[1].
Fungicidal vs. Fungistatic Properties of K21
Time-kill assays are instrumental in determining whether an antifungal agent is fungicidal or fungistatic. For K21, these assays have demonstrated its potent fungicidal activity.
Key Findings from Time-Kill Assays:
-
Exposure to K21 for just 2 hours was sufficient to kill 99.9% of the initial inoculum of fluconazole-resistant and susceptible Candida strains[1].
-
Fungicidal activity is defined as a ≥3-log₁₀ decrease in colony-forming units per milliliter (CFU/mL) from the initial inoculum. K21 met this criterion, confirming its fungicidal nature[1]. In contrast, fungistatic activity is characterized by a <3-log₁₀ reduction in CFU/mL[1].
Mechanism of Action: Membrane Disruption
Unlike azoles that inhibit ergosterol synthesis or echinocandins that block cell wall synthesis, K21 acts directly on the fungal cell membrane[1][2][3]. Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and permeability[1]. Polyenes, another class of antifungals, also target ergosterol by binding to it and forming pores[1][3]. K21's mechanism is described as "membrane-rupturing," which leads to the loss of cellular contents and cell death[1]. Electron microscopy studies have visually confirmed cell lysis and the formation of extracellular vesicles indicative of this process[1].
Caption: Mechanism of action of Antifungal Agent K21.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the key protocols used to characterize the antifungal properties of K21.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[6].
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours at 37°C. A yeast stock suspension is prepared in sterile saline to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[6]. This is then further diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL[1][6].
-
Drug Dilution: K21 is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations[1].
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the fungal suspension and incubated at 37°C for 24 hours[6].
-
MIC Determination: The MIC is determined as the lowest concentration of K21 that causes a significant inhibition of growth compared to the drug-free control well[5].
This assay is used to assess the rate at which an antifungal agent kills a fungal population.
Caption: Workflow for Time-Kill Assay.
Detailed Steps:
-
Inoculum Preparation: A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI 1640) to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Exposure: The inoculum is exposed to various concentrations of K21 (typically multiples of the MIC) and a drug-free control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable fungal cells (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is calculated and plotted. A reduction of ≥3-log₁₀ in CFU/mL from the initial inoculum indicates fungicidal activity[1].
Conclusion
Antifungal agent K21 demonstrates potent fungicidal activity against a range of Candida species, including those resistant to conventional therapies like fluconazole[1]. Its mechanism of action, the direct rupture of the fungal cell membrane, is rapid and effective[1]. The quantitative data from MIC and time-kill assays provide a solid foundation for its further investigation and potential development as a novel therapeutic agent to combat the growing challenge of antifungal drug resistance.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungals and Drug Resistance [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effects of Antifungal Agent 21 on Fungal Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a unique and essential organelle absent in humans, represents a prime target for novel antifungal therapies. Its intricate composition of chitin and β-glucans provides structural integrity and protection, making the enzymes responsible for their synthesis attractive targets for drug development. This technical guide provides an in-depth analysis of "Antifungal Agent 21," a representative of a class of compounds that effectively inhibits fungal cell wall synthesis. While a specific, publicly documented "this compound" is not identified, this guide synthesizes data from related compounds, particularly potent chitin synthase inhibitors, to illustrate the principles of action and experimental evaluation. Detailed experimental protocols for key assays, quantitative data on inhibitory activities, and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this critical area of mycology.
Introduction: The Fungal Cell Wall as a Therapeutic Target
Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised individuals. The development of effective and safe antifungal agents is paramount. The fungal cell wall is a dynamic and complex structure, primarily composed of a scaffold of chitin and β-(1,3)-glucan, interwoven with β-(1,6)-glucan and mannoproteins.[1] This unique composition, absent in mammalian cells, offers a selective target for antifungal drug development. Key enzymes involved in the synthesis of these structural components, namely chitin synthase (CHS) and β-(1,3)-glucan synthase (GS), are the focus of many current and emerging antifungal therapies.
This guide focuses on the mechanism of action of antifungal agents that disrupt cell wall synthesis, using "this compound" as a placeholder for a potent inhibitor. We will delve into the quantitative assessment of its efficacy, the detailed methodologies for its evaluation, and the cellular pathways it perturbs.
Quantitative Data on Inhibitory Activity
The efficacy of antifungal agents targeting cell wall synthesis is quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme and the minimum inhibitory concentration (MIC) against the whole fungal organism. Below are tables summarizing the inhibitory activities of representative compounds that target chitin and β-glucan synthesis.
Table 1: Inhibitory Activity of Chitin Synthase Inhibitors
| Compound | Target Enzyme | Fungal Species | IC50 | Reference |
| Compound 20 (Maleimide derivative) | Chitin Synthase | Sclerotiorum sclerotiorum | 0.12 mM | [2] |
| Polyoxin B | Chitin Synthase | Sclerotiorum sclerotiorum | 0.19 mM | [2] |
| Nikkomycin Z | Chitin Synthase | Candida albicans | 0.5 - 32 µg/mL (MIC80) | [3] |
| Ursolic Acid | Chitin Synthase II | Saccharomyces cerevisiae | 0.184 µg/mL | [2] |
| Chitin synthase inhibitor 5 | Chitin Synthase | Candida albicans | 0.14 mM | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of β-Glucan Synthase Inhibitors (Echinocandins)
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Caspofungin | Candida albicans | ≤0.015 - 0.25 | [2] |
| Micafungin | Candida albicans | 0.008 - 0.015 | [2] |
| Anidulafungin | Candida albicans | 0.015 - 0.03 | |
| Micafungin | Candida tropicalis | 0.015 - 0.25 | [2] |
| Micafungin | Candida parapsilosis | 0.5 - 2 | [2] |
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the evaluation of antifungal agents. This section provides detailed methodologies for the two key enzymatic assays used to assess the inhibition of fungal cell wall synthesis.
Chitin Synthase Inhibition Assay
This non-radioactive, high-throughput assay quantifies chitin synthase activity by detecting the synthesized chitin polymer using a wheat germ agglutinin (WGA) conjugate.[1][4]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Fungal cell extract (source of chitin synthase)
-
Trypsin solution (e.g., 80 µg/mL)
-
Soybean trypsin inhibitor (e.g., 120 µg/mL)
-
Reaction mixture: 5 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
WGA-Horseradish Peroxidase (HRP) conjugate (e.g., 0.5 µg/mL in blocking buffer)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.
-
Washing: Remove the WGA solution and wash the plate three times with deionized water.
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 2 hours at room temperature.
-
Enzyme Preparation: Prepare the fungal cell extract containing chitin synthase. For some isoforms, a trypsin activation step may be necessary. If so, incubate the extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[2]
-
Reaction Initiation: To each well, add:
-
50 µL of the reaction mixture.
-
25 µL of the prepared enzyme extract.
-
5 µL of the test compound (e.g., "this compound") at various concentrations (or solvent control).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Washing: Empty the plate and wash five times with deionized water.
-
Detection: Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Empty the plate and wash five times with deionized water.
-
Signal Development: Add 100 µL of peroxidase substrate to each well and incubate until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
β-(1,3)-Glucan Synthase Inhibition Assay
This assay measures the activity of β-(1,3)-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into the glucan polymer. A non-radioactive fluorescence-based method is also described.
Materials (Radioactive Method):
-
Fungal membrane preparation (source of β-(1,3)-glucan synthase)
-
Reaction buffer: 75 mM Tris-HCl (pH 7.5), 0.75% BSA, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS
-
UDP-D-[U-¹⁴C]glucose
-
Test compound (e.g., echinocandin)
-
10% Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation fluid and counter
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Reaction buffer.
-
Fungal membrane preparation.
-
Test compound at various concentrations (or solvent control).
-
-
Reaction Initiation: Add UDP-D-[U-¹⁴C]glucose to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[5]
-
Reaction Termination: Stop the reaction by adding 250 µL of cold 10% TCA.[5]
-
Product Collection: Filter the mixture through a glass microfiber filter to trap the insoluble radiolabeled glucan.
-
Washing: Wash the filter with 10% TCA followed by 95% ethanol.[5]
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Materials (Fluorescence Method):
-
Similar to the radioactive method, but using non-radiolabeled UDP-glucose.
-
Aniline blue solution
-
NaOH
-
Fluorometer
Procedure (Fluorescence Method):
-
Follow steps 1-3 of the radioactive method using non-radiolabeled UDP-glucose.
-
Reaction Termination and Solubilization: Terminate the reaction by adding NaOH and heat to solubilize the glucan product.
-
Fluorochrome Binding: Add aniline blue solution, which specifically binds to β-(1,3)-glucans, forming a fluorescent complex.
-
Measurement: Measure the fluorescence using a fluorometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures are invaluable for comprehension and communication. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that responds to cell wall stress, such as that induced by antifungal agents. It activates a MAPK cascade, leading to the expression of genes involved in cell wall repair and synthesis.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow: Chitin Synthase Inhibition Assay
This workflow diagram illustrates the key steps in the non-radioactive chitin synthase inhibition assay.
Caption: Workflow for Chitin Synthase Inhibition Assay.
Experimental Workflow: β-(1,3)-Glucan Synthase Inhibition Assay (Radioactive)
This diagram outlines the procedure for the radioactive β-(1,3)-glucan synthase inhibition assay.
Caption: Workflow for β-(1,3)-Glucan Synthase Assay.
Conclusion
The inhibition of fungal cell wall synthesis remains a highly promising strategy for the development of new antifungal agents. This technical guide has provided a comprehensive overview of the key aspects related to the evaluation of compounds like "this compound" that target this essential pathway. The detailed experimental protocols, compiled quantitative data, and visual representations of the underlying biological and experimental processes are intended to serve as a valuable resource for researchers in the field. Further investigation into novel inhibitors, elucidation of resistance mechanisms, and the exploration of synergistic combinations with other antifungal classes will be critical in the ongoing battle against invasive fungal diseases.
References
- 1. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Antifungal Activity of Agent K21
Disclaimer: The query for "Antifungal agent 21" did not yield a specific registered compound with that name. However, extensive research points towards a potent, membrane-rupturing antimicrobial compound designated K21 . This document will proceed under the assumption that "this compound" refers to this K21 compound, a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS)[1][2].
This technical guide provides an in-depth overview of the antifungal agent K21, with a focus on its mechanism of action, quantitative antifungal activity, and relevant experimental protocols. While the user's query specified an interaction with ergosterol, current research indicates that K21's primary mechanism is direct membrane disruption, distinct from ergosterol-targeting drugs like azoles or polyenes[1][3][4]. This guide will therefore contrast K21's mechanism with that of ergosterol inhibitors to provide a comprehensive understanding.
Core Mechanism of Action
K21 is a multi-arm quaternary ammonium compound that functions as a broad-spectrum antimicrobial agent[5]. Its antifungal activity is not based on interaction with ergosterol, but rather on a rapid, direct-contact killing mechanism. The positively charged hydrophilic heads of the K21 molecule are drawn to the negatively charged fungal cell membrane. The long, hydrophobic C18 alkyl chains then penetrate and disrupt the membrane's integrity[3]. This leads to the formation of pores, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death[3][6]. Electron microscopy has confirmed this membrane-rupturing effect, showing the formation of extracellular vesicles and signs of cell lysis in treated Candida species[1][6].
The mechanism of K21 stands in contrast to traditional antifungal agents that target the ergosterol pathway.
Quantitative Antifungal Activity
The in vitro efficacy of K21 has been quantified against various fluconazole-susceptible and -resistant Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, have been determined.
| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |
| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 | 0.5 |
| C. albicans | Resistant | Not specified | 62.48 | 256 |
| C. glabrata | Susceptible | 31.24 - 62.48 | 62.48 | 0.5 |
| C. dubliniensis | Susceptible | Not specified | 124.95 | 0.5 |
| Data compiled from a study on HIV-associated Candida isolates[6]. |
Notably, K21 demonstrates effectiveness against fluconazole-resistant strains of C. albicans[1][6]. Furthermore, studies have shown a synergistic effect when K21 is combined with fluconazole, suggesting a potential role in combination therapy to combat drug resistance[1][6].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antifungal properties of K21.
This protocol is used to determine the MIC of K21 against Candida species, following established standards.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 37°C. A suspension is made in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final working inoculum of 1.5 x 10³ CFU/mL.
-
Drug Dilution: K21 and a comparator antifungal (e.g., fluconazole) are serially diluted in 96-well microtiter plates using RPMI-1640 medium. A typical concentration range for K21 is 0.98–249.9 µg/mL[2].
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 37°C for 24 hours.
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
This assay determines the fungicidal or fungistatic activity of an agent over time.
-
Preparation: A fungal suspension is prepared as described for the MIC assay. Test tubes are prepared with RPMI-1640 medium containing K21 at various concentrations (e.g., MIC, 0.5x MIC, and 0.25x MIC) and a drug-free control.
-
Inoculation: The tubes are inoculated with the fungal suspension to a starting density of approximately 1.5 x 10³ CFU/mL.
-
Sampling and Plating: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 10, 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto Sabouraud Dextrose Agar.
-
Colony Counting: Plates are incubated for 24-48 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: A time-kill curve is generated by plotting log₁₀ CFU/mL against time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[1][6]. Studies show K21 can achieve this reduction within just 2 hours of exposure[1][2][6].
This method is used to assess the interaction between two antimicrobial agents (e.g., K21 and fluconazole).
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of K21 along the x-axis and serial dilutions of the second drug (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension as in the MIC assay and incubated for 24-48 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing growth inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: The interaction is classified based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Studies using this method have demonstrated a synergistic effect between K21 and fluconazole against several Candida strains[1].
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial FiteBac® K21 promotes antimicrobial Potency and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]
- 5. fitebactechnology.com [fitebactechnology.com]
- 6. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Antifungal Agent 21: An In-Depth Technical Guide
Introduction
Antifungal Agent 21 is a novel investigational compound belonging to the azole class, designed for the treatment of invasive fungal infections. Like other azoles, its primary mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1] Given the eukaryotic nature of both fungal and human cells, a thorough preclinical toxicity evaluation is imperative to identify potential off-target effects and establish a preliminary safety profile.[2][3] This document summarizes the initial in vitro and in vivo toxicity studies conducted on this compound, in accordance with regulatory guidelines for preclinical drug development.[4][5][6][7][8]
In Vitro Toxicity Assessment
A series of in vitro assays were performed to evaluate the cytotoxic potential of this compound against various human cell lines. These early-stage assessments are crucial for identifying potential hazards and guiding further development.[9][10]
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) was determined for several human cell lines to assess the compound's general cytotoxicity.
| Cell Line | Type | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | 45.8 |
| HEK293 | Human Embryonic Kidney | > 100 |
| A549 | Human Lung Carcinoma | 89.2 |
| HUVEC | Human Umbilical Vein Endothelial | > 100 |
Hemolytic Activity
The hemolytic potential of this compound was evaluated against human red blood cells. At concentrations up to 200 µM, the agent induced less than 2% hemolysis, indicating a low potential for red blood cell lysis.
Experimental Protocols: In Vitro Assays
Cell Viability (MTT Assay)
-
Cell Seeding: Human cell lines (HepG2, HEK293, A549, HUVEC) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Exposure: this compound was dissolved in DMSO and serially diluted in the respective cell culture medium. The cells were then treated with various concentrations of the compound (ranging from 0.1 to 200 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Acute Toxicity Assessment
Acute toxicity studies were conducted in two mammalian species to determine the potential for adverse effects after a single high dose of this compound.[3][5] These studies are fundamental for determining the median lethal dose (LD50) and identifying target organs for toxicity.[3]
Single-Dose Oral Toxicity
The acute oral toxicity was evaluated in Sprague-Dawley rats and Swiss albino mice.
| Species | Sex | LD50 (mg/kg) | Key Observations |
| Rat | Male | 1850 | Sedation, piloerection, reversible liver enzyme elevation |
| Rat | Female | 2100 | Sedation, piloerection |
| Mouse | Male | 1600 | Ataxia, sedation, hepatotoxicity at high doses |
| Mouse | Female | 1750 | Ataxia, sedation |
Experimental Protocols: In Vivo Acute Toxicity
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Models: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Swiss albino mice (6-8 weeks old) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: Following a brief fasting period, a single oral dose of this compound was administered via gavage. The initial dose was selected based on in vitro data.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Body weight and food consumption were recorded throughout the study.
-
Pathology: At the end of the 14-day observation period, all surviving animals were euthanized. A complete necropsy was performed, and major organs were examined for gross pathological changes.
Repeated-Dose Toxicity
A 28-day repeated-dose oral toxicity study was conducted in rats to evaluate the potential for cumulative toxicity and to identify the No Observed Adverse Effect Level (NOAEL).[4][6]
28-Day Oral Toxicity in Rats
| Dose Group (mg/kg/day) | Sex | Key Findings |
| 50 | M/F | No significant adverse effects observed. |
| 150 | M/F | Mild, reversible elevation in ALT and AST. |
| 450 | M/F | Significant elevation in liver enzymes, hepatocellular hypertrophy observed in histopathology. |
| NOAEL | M/F | 50 mg/kg/day |
Experimental Protocols: Repeated-Dose Toxicity
28-Day Oral Gavage Study in Rats
-
Animal Model: Sprague-Dawley rats were divided into three dose groups and one control group (vehicle only), with 10 males and 10 females per group.
-
Dosing: this compound was administered daily via oral gavage for 28 consecutive days.
-
Monitoring: Clinical observations, body weight, and food consumption were recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples were collected for hematological and biochemical analysis.
-
Histopathology: A complete necropsy was performed on all animals. Organs were weighed, and tissues were preserved for microscopic examination.
Potential Toxicity Pathway and Experimental Workflow
To visualize the logical flow of the toxicity assessment and the hypothesized mechanism of hepatotoxicity, the following diagrams have been generated.
Summary and Future Directions
The preliminary toxicity studies of this compound indicate a moderate acute toxicity profile and identify the liver as a potential target organ, a common finding for azole antifungals.[11][12] The No Observed Adverse Effect Level (NOAEL) in a 28-day rat study was established at 50 mg/kg/day, providing a basis for dose selection in future long-term studies and eventual clinical trials.[4][6] The in vitro data suggest a degree of selectivity for fungal cells over human cells, although the hepatotoxicity observed in vivo warrants further investigation.
Subsequent studies will include a comprehensive battery of genotoxicity assays (Ames test, in vitro micronucleus assay) and longer-term chronic toxicity studies. Further mechanistic studies will also be conducted to elucidate the specific pathways leading to the observed hepatotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal Drug Acute Toxicology Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. fda.gov [fda.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. histologix.com [histologix.com]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 10. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 11. Antifungal Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing is a critical tool in the discovery and development of new antifungal agents, guiding therapeutic choices and monitoring for the emergence of resistance. The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal agent 21," using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]
Principle of the Assay
The broth microdilution assay involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a 96-well microtiter plate.[1][2][7] Following incubation, the plates are examined to determine the lowest concentration of the agent that prevents visible fungal growth. This concentration is reported as the MIC. For some antifungal agents, particularly azoles, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[1]
Data Presentation
Quantitative data from the MIC assay should be meticulously recorded and organized. The following table provides a template for summarizing the results.
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |
| Candida albicans SC5314 | This compound | 0.25 | 0.5 | 0.125 - 1 | 0.5 |
| Candida glabrata BG2 | This compound | 1 | 2 | 0.5 - 4 | 0.5 |
| Aspergillus fumigatus Af293 | This compound | 0.5 | 1 | 0.25 - 2 | 1 |
| Cryptococcus neoformans H99 | This compound | 0.125 | 0.25 | 0.06 - 0.5 | 0.25 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These values are particularly useful when screening against a panel of clinical isolates.
Experimental Protocol
This protocol is based on the CLSI M27 and EUCAST definitive documents for antifungal susceptibility testing of yeasts and molds.[3][5][8]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0[3][9]
-
Sterile 96-well, flat-bottom microtiter plates[10]
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Sterile saline (0.85% NaCl)
-
Sterile water
Procedure
1. Preparation of Antifungal Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Store the stock solution in small aliquots at -20°C or below.
2. Preparation of Microtiter Plates
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates.[1][7]
-
Typically, for a final volume of 200 µL per well, add 100 µL of RPMI 1640 to wells 2 through 11 of each row to be used.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution process to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).[12]
3. Inoculum Preparation
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[13]
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[9]
-
4. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.
-
Seal the plates or cover them with a lid to prevent evaporation.
-
Incubate the plates at 35°C.[7][11] Incubation times vary by organism:
5. Reading the MIC
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.
-
Visual Reading: Use a reading mirror to observe the button of growth at the bottom of the U-shaped wells or the turbidity in flat-bottom wells. The MIC is the lowest concentration with no visible growth.
-
Spectrophotometric Reading: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm).[7] The MIC is often defined as the concentration that results in at least a 50% reduction in OD compared to the growth control.[1] This is particularly relevant for azole antifungals where trailing growth can occur.[1]
6. Quality Control
-
Concurrently test standard quality control strains with known MIC ranges for the antifungal agents being tested.[8] This ensures the validity of the assay.
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show robust growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MIC assay protocol.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manual & Automated | MI [microbiology.mlsascp.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Portico [access.portico.org]
- 6. eucast: Methods in AFST [eucast.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Time-Kill Assay for "Antifungal Agent 21"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of its fungicidal or fungistatic activity against a specific fungal isolate. This application note provides a detailed protocol for performing a time-kill assay for a novel antifungal, designated here as "Antifungal Agent 21". The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4][5][6][7][8]
Understanding the time-dependent killing kinetics of "this compound" is essential for its preclinical and clinical development. The data generated from this assay can help in determining optimal dosing regimens, predicting in vivo efficacy, and understanding the mechanism of action.
Core Principles
A time-kill assay involves exposing a standardized inoculum of a fungal culture to a specific concentration of an antifungal agent over a defined period.[9][10] At various time points, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable fungal cells, typically reported as colony-forming units per milliliter (CFU/mL). The change in CFU/mL over time is then plotted to generate a time-kill curve, which visually represents the antifungal activity.[11]
Key definitions:
-
Fungistatic activity: Inhibition of fungal growth, generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[10][12]
-
Fungicidal activity: Killing of fungal cells, typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[9][10][12][13]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][3] This is a critical parameter that informs the concentrations of "this compound" to be tested in the time-kill assay.
Experimental Protocol
This protocol is a guideline and may require optimization based on the specific characteristics of "this compound" and the fungal species being tested.
Materials
-
"this compound" stock solution of known concentration
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[14]
-
Growth medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[15]
-
Sabouraud Dextrose Agar (SDA) or other appropriate solid medium
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Spectrophotometer
-
Incubator (35°C)[15]
-
Shaking incubator (optional, but recommended for agitation)[15]
-
Vortex mixer
-
Spiral plater or spread plates
-
Colony counter
Preliminary Steps: MIC Determination
Prior to the time-kill assay, the MIC of "this compound" against the test and QC organisms must be determined using a standardized method such as the CLSI broth microdilution method (M27-A3 for yeasts).[4][6][7] This will guide the selection of appropriate concentrations for the time-kill experiment (e.g., 1x, 2x, 4x, 8x, 16x MIC).[16]
Procedure
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on an SDA plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).[17][18]
-
Perform a 1:10 dilution of this suspension in the test medium (RPMI 1640) to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[15]
-
Verify the initial inoculum concentration by plating a serial dilution of the suspension onto SDA plates and incubating for 24-48 hours.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the appropriate volume of RPMI 1640 medium with the desired concentrations of "this compound" (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).
-
Inoculate each tube with the prepared fungal suspension to achieve the final starting inoculum of 1-5 x 10^5 CFU/mL.
-
Ensure a sufficient final volume to allow for sampling at all time points.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto SDA plates. The choice of dilutions to plate will depend on the expected killing effect of "this compound".
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Each colony is assumed to have arisen from a single viable cell.[9]
-
-
Antifungal Carryover Check:
-
It is crucial to ensure that the concentration of "this compound" transferred to the agar plate during plating does not inhibit the growth of surviving fungi, a phenomenon known as carryover.[15][17]
-
This can be assessed by comparing colony counts from direct plating of a low inoculum with those from the same inoculum plated after being diluted in a solution containing the highest concentration of "this compound" used in the assay. If carryover is detected, techniques such as membrane filtration can be employed.[15]
-
Data Presentation
Summarize the quantitative data in a clear and structured table.
Table 1: Time-Kill Assay Results for Candida albicans ATCC 90028 with this compound
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 16x MIC (Log10 CFU/mL) |
| 0 | 5.30 | 5.31 | 5.29 | 5.30 |
| 2 | 5.65 | 5.15 | 4.80 | 4.10 |
| 4 | 6.10 | 4.90 | 4.20 | 3.20 |
| 6 | 6.55 | 4.65 | 3.50 | 2.15 |
| 8 | 7.00 | 4.40 | 2.80 | <2.00 |
| 12 | 7.80 | 4.10 | <2.00 | <2.00 |
| 24 | 8.50 | 3.80 | <2.00 | <2.00 |
| 48 | 8.60 | 3.75 | <2.00 | <2.00 |
Note: Data presented are hypothetical and for illustrative purposes only.
Data Analysis and Interpretation
The primary output of a time-kill assay is a series of curves plotting the Log10 CFU/mL against time for each concentration of "this compound" and the growth control.[11]
-
Fungicidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9][10][12][13]
-
Fungistatic activity is indicated by a <3-log10 reduction in CFU/mL.[10][12]
-
The rate of killing can be observed from the slope of the time-kill curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the antifungal time-kill assay.
Logical Relationships in Data Interpretation
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. eucast: EUCAST [eucast.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 15. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent K21 in Treating Fluconazole-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fluconazole-resistant Candida species poses a significant challenge in the clinical management of opportunistic fungal infections, particularly in immunocompromised individuals. Antifungal agent K21, a membrane-rupturing antimicrobial compound, has demonstrated potent activity against fluconazole-resistant Candida strains, presenting a promising alternative therapeutic strategy.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of Antifungal Agent 21 (K21) against fluconazole-resistant Candida.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of K21 against various fluconazole-susceptible and -resistant Candida species. Minimum Inhibitory Concentration (MIC) is a key indicator of an antifungal agent's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Susceptible Candida Species [1]
| Candida Species | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC50 (µg/mL) |
| C. albicans | 31.24 - 62.48 | 62.48 | 0.12 - 1 | 0.5 |
| C. dubliniensis | Not specified | 62.48 | 0.03 - 0.5 | 0.5 |
| C. glabrata | Not specified | 31.24 | Not specified | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Resistant/Intermediate Candida Species [1]
| Candida Species | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) | Fluconazole Mean MIC (µg/mL) |
| C. albicans | 31.24 - 124.95 | 62.48 | 232.07 |
| C. dubliniensis | Not specified | 124.95 | 256 |
| C. glabrata | 31.24 - 62.48 | 62.48 | 24.00 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of K21 against Candida species.
Materials:
-
K21 compound
-
Fluconazole (for comparison)
-
Candida isolates (fluconazole-susceptible and -resistant strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, saline, and DMSO (for drug stock preparation)
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of K21 in an appropriate solvent (e.g., DMSO).
-
Prepare a series of two-fold dilutions of K21 in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 0.98 to 249.9 µg/mL.[5]
-
Prepare a drug-free well as a growth control and a medium-only well as a negative control.
-
-
Inoculum Preparation:
-
Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing 100 µL of the serially diluted K21.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
References
- 1. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antifungal Agent 21" in a Galleria mellonella Infection Model
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2][3][4][5] Its innate immune system shares functional similarities with that of mammals, making it a suitable preliminary screening tool for novel therapeutics.[3][4][6] This document provides detailed application notes and protocols for the assessment of "Antifungal Agent 21," a novel antifungal candidate, using the G. mellonella infection model. The protocols outlined below cover toxicity assessment, efficacy testing against a model fungal pathogen (Candida albicans), and determination of the optimal therapeutic window.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antifungal compounds. The use of G. mellonella offers a cost-effective, rapid, and ethically sound alternative to vertebrate models for initial in vivo studies.[1][3][4]
Data Presentation
Table 1: Toxicity of this compound in Galleria mellonella
| Concentration of this compound (mg/kg) | Number of Larvae | Survival Rate at 72 hours (%) |
| 0 (Control - PBS) | 20 | 100 |
| 10 | 20 | 100 |
| 20 | 20 | 100 |
| 40 | 20 | 95 |
| 80 | 20 | 70 |
| 160 | 20 | 20 |
Table 2: Efficacy of this compound against Candida albicans Infection in Galleria mellonella
| Treatment Group | Fungal Inoculum (CFU/larva) | This compound Dose (mg/kg) | Number of Larvae | Survival Rate at 72 hours (%) |
| PBS Control | 0 | 0 | 20 | 100 |
| Infection Control | 1 x 10^5 | 0 | 20 | 15 |
| Treatment Group 1 | 1 x 10^5 | 10 | 20 | 45 |
| Treatment Group 2 | 1 x 10^5 | 20 | 20 | 75 |
| Treatment Group 3 | 1 x 10^5 | 40 | 20 | 85 |
| Positive Control (Fluconazole) | 1 x 10^5 | 16 | 20 | 80 |
Experimental Protocols
Galleria mellonella Larva Rearing and Selection
-
Source: Obtain G. mellonella larvae from a commercial supplier.
-
Storage: Store larvae in the dark at 15°C.[1]
-
Selection Criteria: Use larvae in their final instar stage, weighing between 250 and 350 mg.[7] Larvae should be cream-colored with minimal dark markings. Discard any larvae that are discolored, immobile, or show signs of melanization.[7]
Preparation of Fungal Inoculum (Candida albicans)
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C.
-
Harvest the yeast cells by gently scraping the surface of the agar and suspending them in sterile phosphate-buffered saline (PBS).
-
Wash the cells twice by centrifugation at 3000 x g for 5 minutes and resuspend in sterile PBS.
-
Determine the cell density using a hemocytometer and adjust the concentration to 1 x 10^7 cells/mL in sterile PBS. This will serve as the stock solution for infection.
-
Prepare serial dilutions to obtain the desired inoculum concentration (e.g., 1 x 10^5 CFU/10 µL).
Toxicity Assessment of this compound
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., PBS, DMSO). Ensure the final concentration of the vehicle is non-toxic to the larvae.
-
Randomly assign larvae to different treatment groups, with at least 10-20 larvae per group.[7]
-
Inject a 10 µL volume of each concentration of this compound into the hemocoel of the larvae via the last left proleg.[7][8] Use a Hamilton syringe for accurate dosing.
-
Include a control group injected with the vehicle alone.
-
Incubate the larvae at 37°C in the dark.[1]
-
Monitor larval survival daily for 72 hours. Larvae are considered dead when they do not respond to touch.
Efficacy Testing of this compound
-
Randomly divide the larvae into the required number of groups (e.g., uninfected control, infected control, treatment groups, positive control). Use 10-20 larvae per group.[7]
-
Infect the larvae (except for the uninfected control group) by injecting 10 µL of the prepared C. albicans inoculum (1 x 10^5 CFU/larva) into the hemocoel via the last left proleg.[7][8]
-
Administer this compound at various concentrations (determined from the toxicity assay) one hour post-infection. The injection should be into a different proleg to minimize trauma.
-
Include a positive control group treated with a known antifungal agent, such as fluconazole or amphotericin B.[1][9]
-
Incubate all larvae at 37°C in the dark.
-
Record survival at regular intervals (e.g., every 24 hours) for up to 7 days.
Determination of Fungal Burden
-
At selected time points post-infection, euthanize a subset of larvae from each group by freezing.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize the whole larvae in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenate and plate onto SDA plates.
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Calculate the CFU per larva to determine the fungal burden.
Visualizations
Caption: Workflow for evaluating the efficacy of this compound.
Caption: Key pathways in the G. mellonella immune response to fungi.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Galleria mellonella as an Invertebrate Model for Studying Fungal Infections | MDPI [mdpi.com]
- 3. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergy Testing of Antifungal Agent 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. A promising strategy to overcome this is the use of combination therapy, where two or more antifungal agents are administered together.[1][2] This approach can lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.[3] Synergy can result in lower required doses of individual agents, potentially reducing toxicity and minimizing the development of resistance.[2] These application notes provide a detailed protocol for evaluating the in vitro synergistic activity of a novel antifungal, "Antifungal Agent 21," when combined with other established antifungal drugs.
The primary methods described are the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis to assess the dynamic interaction between the agents.[4][5]
Key Concepts of Synergy Testing
Antifungal synergy is a cornerstone of combination therapy, aiming to enhance efficacy and combat resistance. The primary mechanisms of synergistic action can include:
-
Increased cell membrane permeability: One agent may disrupt the fungal cell membrane, facilitating the entry of the second agent.[6]
-
Inhibition of drug efflux pumps: One drug can block the pumps that expel the other drug from the fungal cell.[6]
-
Sequential pathway inhibition: The drugs may inhibit different steps in a critical metabolic pathway.
-
Enhanced targeting: One agent might alter the fungal cell in a way that makes it more susceptible to the second agent.
The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.[3]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Indifference: The combined effect is no different from that of the most active single agent.
-
Antagonism: The combined effect is less than the effect of the most active single agent alone.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][8][9][10][11][12]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound (stock solution of known concentration)
-
Partner Antifungal (e.g., Fluconazole, Amphotericin B; stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader
-
Inoculum of the fungal strain adjusted to 0.5 McFarland standard
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI 1640 medium.
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the final inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[5] This can be determined visually or by reading the optical density at a specific wavelength.
-
-
Calculating the FICI:
-
The FICI is calculated for each well that shows growth inhibition using the following formula[13][14][15]:
-
FICI = FIC of Agent A + FIC of Agent B
-
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
-
The FICI value for the combination is the lowest FICI calculated.
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[4][13] |
| > 0.5 to ≤ 1.0 | Additive[13] |
| > 1.0 to < 4.0 | Indifference[13] |
| ≥ 4.0 | Antagonism[7][13] |
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antimicrobial interaction over time.[5]
Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination.
Materials:
-
This compound
-
Partner Antifungal
-
Fungal isolate
-
Culture tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Prepare Cultures:
-
Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.
-
-
Setup Test Conditions:
-
Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner antifungal alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the partner antifungal (at synergistic concentrations determined from the checkerboard assay)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[5]
-
-
Colony Forming Unit (CFU) Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Time-Kill Curves:
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[5]
-
Additivity: A <2-log10 but >1-log10 decrease in CFU/mL with the combination compared to the most active single agent.[5]
-
Indifference: A <1-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A >2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against Candida albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | FICI | Interpretation |
| 8 (MIC alone) | 0 | - | - |
| 4 | 0.5 | 1.0 | Additive |
| 2 | 1 | 0.75 | Additive |
| 1 | 2 | 0.625 | Additive |
| 0.5 | 4 | 0.5625 | Additive |
| 0.25 | 8 | 0.53125 | Additive |
| 0.125 | 16 | 0.515625 | Additive |
| 0 | 32 (MIC alone) | - | - |
Table 2: Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Aspergillus fumigatus
| This compound (µg/mL) | Amphotericin B (µg/mL) | FICI | Interpretation |
| 4 (MIC alone) | 0 | - | - |
| 2 | 0.0625 | 0.625 | Additive |
| 1 | 0.125 | 0.375 | Synergy |
| 0.5 | 0.25 | 0.375 | Synergy |
| 0.25 | 0.5 | 0.5625 | Additive |
| 0 | 1 (MIC alone) | - | - |
Visualizations
References
- 1. Frontiers | Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches [frontiersin.org]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 4. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Checkerboard Microdilution Assay [bio-protocol.org]
- 9. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
- 11. ifyber.com [ifyber.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
In Vivo Efficacy Model for a Novel Antifungal Agent: Application Notes and Protocols
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of "Antifungal Agent 21," a hypothetical novel antifungal compound. The protocols are designed for researchers, scientists, and drug development professionals working on the preclinical assessment of new antifungal therapies. The primary model detailed is the murine model of disseminated candidiasis, a well-established and clinically relevant model for systemic fungal infections.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The development of new antifungal agents with improved efficacy and safety profiles is a critical area of research. Preclinical in vivo models are essential for evaluating the potential of new drug candidates before they can proceed to clinical trials.[3] This document outlines a standardized murine model of disseminated candidiasis to assess the in vivo efficacy of "this compound."
The murine model of disseminated candidiasis mimics human systemic infections, where fungi, most commonly Candida albicans, enter the bloodstream and spread to various organs.[4][5] This model allows for the evaluation of an antifungal agent's ability to reduce fungal burden in target organs and improve survival rates.
Key Concepts in Antifungal Efficacy Testing
Before proceeding with the experimental protocols, it is crucial to understand key terminologies and concepts in antifungal susceptibility testing:
| Term | Definition | Relevance in In Vivo Studies |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a standardized in vitro assay.[6] | Informs the selection of appropriate dose ranges for in vivo experiments. |
| Minimum Fungicidal Concentration (MFC) | The lowest concentration of an antifungal agent that results in a 99.9% reduction in the fungal cell count of the initial inoculum.[6] | Helps to determine if an agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).[1] |
| Pharmacokinetics (PK) | The study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion.[7] | Essential for understanding the drug's exposure in the host. |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of drugs on the body or on microorganisms.[8] | Relates drug exposure (PK) to its therapeutic effect. |
| PK/PD Indices | Parameters that correlate drug exposure with antimicrobial efficacy. Common indices include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC).[7][9][10] | Critical for optimizing dosing regimens to maximize efficacy. |
Experimental Protocol: Murine Model of Disseminated Candidiasis
This protocol describes the induction of a systemic Candida albicans infection in mice and subsequent treatment with "this compound."
Materials and Methods
Animals:
-
Female BALB/c mice, 6-8 weeks old.
-
Animals should be housed in a specific-pathogen-free facility.
Candida albicans Strain:
-
A well-characterized, virulent strain such as SC5314.
-
The strain should be maintained on Sabouraud Dextrose Agar (SDA) plates.
Immunosuppression (if required):
-
Cyclophosphamide and cortisone acetate are commonly used to render mice more susceptible to infection.[11]
"this compound":
-
The agent should be formulated in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent).
Experimental Workflow
The following diagram illustrates the experimental workflow for the in vivo efficacy study.
Caption: Experimental workflow for the murine model of disseminated candidiasis.
Detailed Protocol
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days before the experiment.
-
Immunosuppression (Optional): If required, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on day -4 and cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1 relative to infection. This renders the mice neutropenic and more susceptible to infection.[11]
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate at 30°C for 24-48 hours.
-
Harvest the yeast cells and wash them twice with sterile saline.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile saline.
-
-
Infection:
-
Infect mice intravenously via the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).[4]
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, "this compound" at different doses, positive control like fluconazole).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer "this compound" and control treatments daily for a predetermined period (e.g., 7 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Euthanize mice that reach a predetermined humane endpoint.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 7), euthanize the remaining mice.
-
Aseptically harvest target organs (e.g., kidneys, brain, lungs).[2]
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of tissue.
-
Data Presentation and Analysis
The efficacy of "this compound" can be assessed based on survival rates and the reduction in fungal burden in target organs.
Survival Analysis
| Treatment Group | Number of Mice | Median Survival Time (days) | Percent Survival |
| Vehicle Control | 10 | ||
| This compound (Low Dose) | 10 | ||
| This compound (High Dose) | 10 | ||
| Positive Control (e.g., Fluconazole) | 10 |
Survival data should be analyzed using the Kaplan-Meier method and log-rank test.
Fungal Burden Analysis
| Treatment Group | Mean Log10 CFU/g Kidney ± SD | Mean Log10 CFU/g Brain ± SD | Mean Log10 CFU/g Lungs ± SD |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control (e.g., Fluconazole) |
Fungal burden data should be analyzed using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action of "this compound" is yet to be determined, many antifungal agents target essential cellular pathways in fungi. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical signaling pathway targeted by an antifungal agent.
This diagram illustrates "this compound" inhibiting a key kinase in a signaling cascade, thereby preventing the activation of a transcription factor required for the expression of genes essential for fungal survival, such as those involved in cell wall synthesis.
Conclusion
The described in vivo efficacy model provides a robust framework for the preclinical evaluation of "this compound." By assessing survival and fungal burden in a clinically relevant murine model of disseminated candidiasis, researchers can obtain critical data to support the further development of this novel antifungal candidate. The successful demonstration of efficacy in this model is a crucial step towards initiating clinical trials in humans.[3]
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Disseminated Candidiasis in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Antifungal Agent 21 in Animal Studies
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat.[1][2][3] Antifungal Agent 21 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including resistant strains. As with many new chemical entities in the antifungal development pipeline, this compound exhibits poor aqueous solubility, a characteristic that poses a significant challenge for its preclinical evaluation in animal models.[4][5]
These application notes provide detailed protocols for the formulation of this compound for oral (PO) and intravenous (IV) administration in rodent models. The strategies outlined here are designed to enhance the solubility and bioavailability of this lipophilic compound, thereby enabling accurate assessment of its pharmacokinetic and pharmacodynamic properties in vivo.[5][6] The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel antifungal therapies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the hypothetical this compound is presented in Table 1. These properties are representative of a poorly water-soluble compound and are critical for formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Formulation |
| Molecular Weight | 450.5 g/mol | Influences diffusion and absorption characteristics. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Necessitates solubility enhancement techniques for both oral and IV formulations. |
| LogP | 4.2 | High lipophilicity indicates good membrane permeability but poor aqueous solubility. |
| pKa | Not ionizable | pH modification will not be an effective strategy for solubilization.[6] |
| Physical Form | Crystalline solid | The crystalline nature may require energy input (e.g., particle size reduction) to improve dissolution. |
Formulation Development and Protocols
The selection of an appropriate vehicle is critical for in vivo studies of poorly soluble compounds.[7][8] The following protocols describe the preparation of a suspension for oral administration and a solubilized formulation for intravenous administration.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol is designed to create a uniform and stable suspension of this compound for oral gavage in rodents. A combination of a suspending agent and a surfactant is used to ensure dose uniformity.
Materials:
-
This compound
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in purified water
-
0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Calibrated dosing syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving Polysorbate 80 in the 0.5% HPMC solution. Mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Wetting the Agent: Weigh the required amount of this compound and place it in a glass mortar. Add a small volume of the vehicle to wet the powder and form a smooth, uniform paste by gentle trituration with the pestle.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Dosing: Use a calibrated syringe for accurate administration. The suspension should be continuously stirred during the dosing period to prevent settling.
Table 2: Composition of Oral Suspension Formulation
| Component | Concentration | Purpose |
| This compound | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% (w/v) | Suspending and viscosity-enhancing agent |
| Polysorbate 80 (Tween® 80) | 0.1% (w/v) | Wetting agent/surfactant to improve dispersibility |
| Purified Water | q.s. to 100% | Solvent |
Protocol 2: Preparation of an Intravenous Formulation (2 mg/mL)
For intravenous administration, the compound must be fully solubilized to prevent precipitation in the bloodstream. This protocol utilizes a co-solvent system, a common strategy for poorly soluble drugs.[6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)[7]
-
Polyethylene Glycol 400 (PEG 400)[8]
-
Saline (0.9% NaCl)
-
Sterile vials and filters (0.22 µm)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO. The volume of DMSO should be kept to a minimum (e.g., 10% of the final volume).
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution and mix thoroughly. A common ratio for this co-solvent system is 10% DMSO, 40% PEG 400.
-
Final Dilution: Slowly add saline to the co-solvent mixture while vortexing to reach the final desired volume. This step should be performed carefully to avoid precipitation.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
Table 3: Composition of Intravenous Formulation
| Component | Concentration (% v/v) | Purpose |
| This compound | 2 mg/mL | Active Pharmaceutical Ingredient (API) |
| Dimethyl Sulfoxide (DMSO) | 10% | Primary solubilizing agent[7] |
| Polyethylene Glycol 400 (PEG 400) | 40% | Co-solvent to maintain solubility upon aqueous dilution |
| Saline (0.9% NaCl) | 50% | Isotonic diluent for injection |
Experimental Workflows and Signaling Pathways
Diagrams
The following diagrams illustrate the experimental workflow for formulation development and the putative signaling pathway targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antifungal Agent 21" Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of "Antifungal Agent 21."
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum preparation. | Ensure a standardized inoculum density, such as a 0.5 McFarland standard, for each experiment.[1] |
| Improper serial dilutions. | Carefully prepare serial dilutions of this compound to ensure accurate concentrations in each well. | |
| Contamination of cultures. | Use aseptic techniques throughout the experimental setup to prevent bacterial or fungal contamination. | |
| No antifungal activity observed | Incorrect concentration range tested. | The effective concentration of this compound can vary. A study on a similar compound, K21, showed a concentration range of 0.98 to 249.9 μg/ml.[1][2] Consider testing a broader range of concentrations. |
| Inactivation of the agent. | Verify the proper storage and handling of this compound. Some compounds are sensitive to light or temperature. | |
| Resistance of the fungal strain. | The fungal strain being tested may be inherently resistant to this class of antifungal agents. | |
| Paradoxical growth at high concentrations (Eagle effect) | A known phenomenon with some antifungal agents where there is reduced efficacy at higher concentrations.[3] | Test a wider range of concentrations, including those significantly above the apparent MIC, to identify any paradoxical growth. |
| Poor solubility of this compound | The agent may not be fully dissolved in the test medium. | A similar compound, K21, was dissolved in acetone and then in sterile distilled water.[1] Consider using a small amount of a suitable solvent like DMSO to dissolve the agent before diluting it in the culture medium. Ensure the final solvent concentration does not affect fungal growth. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a membrane-rupturing antimicrobial compound.[1][2] It directly targets and disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.[1][4] This is different from agents like azoles, which inhibit ergosterol synthesis, or echinocandins, which target cell wall synthesis.[5][6][7]
2. What is a typical starting concentration range for in vitro experiments?
Based on studies with a similar agent, K21, a broad concentration range from 0.98 to 249.9 μg/ml is recommended for initial screening to determine the Minimum Inhibitory Concentration (MIC).[1][2]
3. Which experimental methods are recommended for determining the MIC of this compound?
The broth microdilution method is a standard and recommended technique for determining the MIC of antifungal agents.[1][8] This method allows for the testing of a wide range of concentrations in a high-throughput manner.
4. Can this compound be used in combination with other antifungal drugs?
Yes, studies on a similar compound, K21, have shown a definite synergistic effect when combined with fluconazole, particularly against fluconazole-resistant Candida strains.[1] Checkerboard assays can be used to evaluate the synergistic, indifferent, or antagonistic interactions between this compound and other drugs.[9]
5. How can I visualize the effect of this compound on fungal cells?
Electron microscopy (EM) can be used to observe the qualitative changes in fungal cell morphology after treatment with this compound.[1] This can provide visual confirmation of its membrane-disrupting activity.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methodologies for antifungal susceptibility testing.[1]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in sterile distilled water and then in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours.
-
Suspend fresh colonies in sterile saline solution (0.85% NaCl).
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/ml.
-
Prepare the working suspension by making a 1:50 dilution of the stock suspension in RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.98 to 249.9 μg/ml).
-
Add 100 μl of the working fungal suspension to each well containing the antifungal agent.
-
Include a positive control well (fungal suspension without the agent) and a negative control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of interactions between this compound and another antifungal drug (e.g., fluconazole).
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns).
-
Prepare serial dilutions of the second antifungal agent (e.g., fluconazole) along the y-axis (rows).
-
This creates a matrix of wells with various concentration combinations of the two agents.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine if the interaction is synergistic (FICI ≤ 0.5), indifferent (0.5 < FICI ≤ 4), or antagonistic (FICI > 4).
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action for this compound, leading to fungal cell lysis.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungals and Drug Resistance [mdpi.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 21" degradation and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Antifungal Agent 21 (AFG-21) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of AFG-21 in solution?
A1: The stability of AFG-21 is primarily influenced by pH, temperature, and exposure to light. Oxidative conditions can also contribute to degradation. It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.
Q2: What is the recommended solvent for dissolving and storing AFG-21?
A2: For optimal stability, it is recommended to dissolve AFG-21 in dimethyl sulfoxide (DMSO) for stock solutions and dilute to the final concentration in an appropriate buffer system immediately before use. Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis.
Q3: How should I store my stock solution of AFG-21?
A3: AFG-21 stock solutions in DMSO should be stored at -20°C or lower in tightly sealed, light-protecting containers. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: I am observing a rapid loss of AFG-21 potency in my cell culture medium. What could be the cause?
A4: Rapid potency loss in cell culture media can be due to several factors. The pH of the medium, which is typically around 7.4, may contribute to hydrolytic degradation. Additionally, some components of the medium may interact with and degrade AFG-21. It is also important to consider the incubation temperature (e.g., 37°C), which can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in antifungal susceptibility testing.
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Possible Cause 1: Degradation of AFG-21 in the working solution.
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Troubleshooting Step: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature for an extended period.
-
-
Possible Cause 2: Adsorption of AFG-21 to plasticware.
-
Troubleshooting Step: Consider using low-adhesion microplates and polypropylene tubes for the preparation and storage of AFG-21 solutions.
-
-
Possible Cause 3: Non-uniform dissolution of AFG-21.
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Troubleshooting Step: Ensure complete dissolution of the AFG-21 powder in the solvent by vortexing thoroughly.
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Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
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Possible Cause 1: Degradation of AFG-21.
-
Troubleshooting Step: The new peaks are likely degradation products. To confirm, perform a forced degradation study by exposing AFG-21 to acidic, basic, oxidative, and photolytic conditions. This will help in identifying the degradation products.
-
-
Possible Cause 2: Contamination of the solvent or sample.
-
Troubleshooting Step: Analyze a blank solvent injection to rule out contamination from the mobile phase or diluent. Use high-purity solvents for all analytical work.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of AFG-21
This protocol is designed to identify the potential degradation pathways of AFG-21.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of AFG-21 in acetonitrile.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
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Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
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Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV or LC-MS to determine the percentage of degradation and identify the degradation products.
Data Presentation
Table 1: Stability of AFG-21 in Various Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| DMSO | 1000 | 995 | 0.5% |
| Ethanol | 1000 | 980 | 2.0% |
| PBS (pH 7.4) | 100 | 75 | 25.0% |
| Water | 100 | 88 | 12.0% |
Table 2: Summary of Forced Degradation Studies of AFG-21
| Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 1N HCl | 24 | 60 | 45% | DP-1, DP-2 |
| 1N NaOH | 24 | 60 | 85% | DP-3, DP-4 |
| 30% H₂O₂ | 24 | 25 | 60% | DP-5 |
| Photolytic | 24 | 25 | 30% | DP-6 |
| Thermal | 24 | 60 | 15% | DP-1 |
Visualizations
Caption: Workflow for the forced degradation study of AFG-21.
Caption: Potential degradation pathways of AFG-21 under stress conditions.
Technical Support Center: Troubleshooting "Antifungal Agent 21" MIC Assay Variability
Welcome to the technical support center for "Antifungal Agent 21." This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and plate-to-plate variability in our MIC results for this compound. What are the potential causes?
A1: Variability in MIC assays can stem from several factors throughout the experimental workflow. Key areas to investigate include:
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Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure your fungal suspension is homogenous and standardized, typically to a 0.5 McFarland standard, to achieve a final concentration within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[1]
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Media Composition: The composition and pH of the growth medium can significantly impact antifungal activity and fungal growth.[2] Use a standardized medium like RPMI 1640 with MOPS buffer to maintain a consistent pH of 7.0.[1][3]
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Incubation Conditions: Fluctuations in incubation temperature and time can alter fungal growth rates and, consequently, MIC values.[3][4] Maintain a constant temperature of 35°C and a consistent incubation period (e.g., 24 or 48 hours).[1]
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Endpoint Reading: Subjectivity in visual endpoint determination can lead to inter-operator variability.[3] For fungistatic agents like many azoles, the endpoint is often defined as a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the positive control, which can be challenging to interpret consistently.[1][3][5] The phenomenon of "trailing," where a small amount of growth persists across a range of concentrations, can also complicate endpoint determination.[6][5]
Q2: Our quality control (QC) strain is showing MIC values that are out of the expected range. How should we proceed?
A2: When your QC strain fails, it indicates a systematic issue with the assay. Do not report any results for test isolates. Instead, investigate the following:
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Verify QC Strain Identity and Purity: Ensure the correct QC strain was used and that the culture is not contaminated.
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Review Assay Protocol: Meticulously review each step of the protocol, from media preparation to final reading, to identify any deviations.
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Check Reagents: Confirm the potency of the antifungal agent and the quality of the media and other reagents.
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Repeat the Assay: If the source of the error is not immediately apparent, repeat the assay with fresh preparations of all components.
Consistent performance of QC strains is critical for ensuring the validity of your results.[1]
Q3: What is "trailing growth" and how can it affect our MIC interpretation for this compound?
A3: Trailing growth, also known as the "trailing effect," is the persistence of reduced or partial fungal growth at concentrations of an antifungal agent above the MIC.[6][5] This phenomenon is particularly common with azole antifungals and can lead to falsely elevated MIC readings if not interpreted correctly.[5]
To mitigate the impact of trailing:
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Standardize Endpoint Reading: Adhere strictly to the recommended endpoint definition (e.g., the lowest concentration causing at least 50% growth inhibition).
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Use a Spectrophotometer: If available, a microplate reader can provide a more objective measure of growth inhibition compared to visual inspection.
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Consider a 24-hour Reading: For some antifungal-organism combinations, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[6][1]
Quantitative Data Summary
Table 1: Example Quality Control MIC Ranges for Standard Yeast Strains
This table provides established QC ranges for common antifungal agents against reference yeast strains, as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). These ranges are crucial for validating your assay performance.
| Antifungal Agent | QC Strain | 24-hour MIC Range (µg/mL) | 48-hour MIC Range (µg/mL) |
| Amphotericin B | C. parapsilosis ATCC 22019 | Not Established | 0.5 - 2.0 |
| Amphotericin B | C. krusei ATCC 6258 | Not Established | 1.0 - 4.0 |
| Fluconazole | C. parapsilosis ATCC 22019 | 1.0 - 4.0 | 2.0 - 8.0 |
| Fluconazole | C. krusei ATCC 6258 | 16 - 64 | 32 - 128 |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.015 - 0.12 | 0.03 - 0.25 |
| Voriconazole | C. krusei ATCC 6258 | 0.06 - 0.5 | 0.12 - 1.0 |
Note: These are example ranges and may be updated. Always refer to the latest CLSI M27 or equivalent documents for current QC ranges.
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Adapted from CLSI M27)
This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal agents against yeasts.
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Preparation of Antifungal Agent Stock Solution:
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Weigh the antifungal powder using a calibrated analytical balance.[3]
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Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
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Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
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Add 200 µL of the working antifungal solution to well 1.
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Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control and contains no antifungal agent.
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Inoculum Preparation:
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Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
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Select several colonies and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
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Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
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Inoculation and Incubation:
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Add 100 µL of the final inoculum suspension to each well of the microtiter plate.
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Incubate the plate at 35°C in a non-CO₂ incubator for 24 to 48 hours.
-
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MIC Determination:
Visualizations
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Decision tree for troubleshooting MIC assay variability.
Caption: Key experimental factors that can influence MIC results.
References
- 1. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 21" off-target effects in cell culture
Disclaimer: Publicly available scientific literature and databases contain minimal specific information regarding a compound designated "Antifungal Agent 21." This technical support center has been generated based on common issues and off-target effects observed with novel antifungal agents in cell culture, particularly those developed for agrochemical use. The data and protocols provided are representative examples for a hypothetical compound and should be adapted based on experimentally determined results for any specific agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This leads to disruption of membrane integrity and function, ultimately causing fungal cell death.
Q2: We are observing unexpected cytotoxicity in our mammalian cell lines. Is this a known issue?
A2: Yes, off-target cytotoxicity in mammalian cells can be a potential issue with some antifungal agents. While designed to target fungal-specific pathways, high concentrations or sensitive cell lines may exhibit adverse effects. We recommend performing a dose-response curve to determine the cytotoxic threshold in your specific cell model.
Q3: Which mammalian cell lines are particularly sensitive to this compound?
A3: Based on internal preliminary studies, rapidly dividing cells and cell lines with high metabolic activity may show increased sensitivity. For instance, fibroblast cell lines like 3T6 have been noted to have a lower tolerance. We advise researchers to establish a baseline cytotoxicity profile for their specific cell line.
Q4: Are there any known off-target signaling pathways affected by this compound in mammalian cells?
A4: Preliminary data suggests that at supra-pharmacological concentrations, this compound may interact with components of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This is a common off-target effect for compounds that interact with lipid metabolism.
Troubleshooting Guides
Issue 1: High levels of cell death observed in control (non-infected) cell cultures.
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Possible Cause 1: Concentration of this compound is too high.
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Solution: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow down to a working concentration that is effective against the target fungus but minimally toxic to the host cells.
-
-
Possible Cause 2: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to verify.
-
-
Possible Cause 3: Cell line hypersensitivity.
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Solution: Consider using a less sensitive cell line if your experimental goals allow. Alternatively, reduce the treatment duration.
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Issue 2: Inconsistent antifungal efficacy in co-culture experiments.
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Possible Cause 1: Compound degradation.
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Solution: this compound may be unstable in certain culture media over time. Prepare fresh stock solutions and consider replenishing the compound in the media during long-term experiments.
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Possible Cause 2: Serum protein binding.
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Solution: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health.
-
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Possible Cause 3: Fungal resistance.
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Solution: While uncommon in short-term experiments, the possibility of fungal resistance should be considered. Ensure you are using a well-characterized and sensitive fungal strain.
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Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Description | IC50 (µM) | Assay Type |
| HEK293 | Human Embryonic Kidney | > 100 | MTT |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 | CellTiter-Glo |
| 3T6 | Mouse Embryonic Fibroblast | 42.5 | MTT |
| A549 | Human Lung Carcinoma | 89.1 | LDH Release |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.5 |
| Aspergillus fumigatus | 1.0 |
| Cryptococcus neoformans | 0.25 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 24-48 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
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Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
Visualizations
Caption: Hypothetical off-target inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for determining cytotoxicity using an MTT assay.
Technical Support Center: Synthesis of Antifungal Agent 21
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Antifungal Agent 21.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a two-step process. The first step involves a palladium-catalyzed Suzuki coupling between 4-bromopyridine (Reactant A) and (2-methoxyphenyl)boronic acid (Reactant B) to form Intermediate 1. The second step is an amide coupling reaction between Intermediate 1 and 3-aminobenzoic acid (Reactant C) using a standard coupling agent like EDC/HOBt to yield the final product, this compound.
Q2: What is the most critical parameter for achieving a high yield in the first step (Suzuki Coupling)?
A2: The most critical parameter for the Suzuki coupling step is the rigorous exclusion of oxygen. The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxidation, which can lead to catalyst deactivation and significantly lower yields. It is essential to properly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q3: My final product has a persistent yellow tint. What is the likely cause?
A3: A yellow tint in the final product often indicates the presence of residual palladium catalyst or phosphine ligand decomposition products from the Suzuki coupling step. Standard purification by silica gel chromatography may not completely remove these impurities. We recommend treating the crude product from the first step with an activated carbon slurry or a palladium scavenger before proceeding to the amide coupling.
Q4: Can I use a different base for the Suzuki coupling reaction?
A4: While several inorganic bases can be used, we have found that potassium carbonate (K₂CO₃) provides the most consistent results in terms of yield and reaction kinetics. Using stronger bases like sodium hydroxide can lead to side reactions, including the hydrolysis of the boronic acid. The effect of different bases on the yield is summarized in the table below.
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Suzuki Coupling)
If you are experiencing low yields (<70%) in the formation of Intermediate 1, consult the following table and workflow.
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Notes |
| Catalyst Loading | 0.5 mol% Pd(PPh₃)₄ | 65% | 1.0 mol% Pd(PPh₃)₄ | 85% | Higher catalyst loading can improve yield, but may complicate purification. |
| Temperature | 80°C | 72% | 100°C | 88% | Higher temperatures generally favor the reaction but can lead to solvent loss if not properly refluxed. |
| Base | Na₂CO₃ | 68% | K₂CO₃ | 89% | K₂CO₃ is the recommended base for this reaction. |
| Degassing Method | N₂ Bubbling (15 min) | 75% | Freeze-Pump-Thaw (3 cycles) | 91% | Freeze-Pump-Thaw is more effective at removing dissolved oxygen. |
Issue 2: Incomplete Reaction in Step 2 (Amide Coupling)
If TLC or LC-MS analysis shows a significant amount of unreacted Intermediate 1 after the recommended reaction time, consider the following potential causes.
Table 2: Troubleshooting Incomplete Amide Coupling
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Coupling Reagents | Use freshly opened or properly stored EDC and HOBt. | Reaction should proceed to completion. EDC is moisture-sensitive. |
| Incorrect pH | Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. | The reaction rate should increase as the amine nucleophilicity is enhanced. |
| Steric Hindrance | Increase reaction temperature to 40-50°C and extend reaction time to 24 hours. | Increased kinetic energy can help overcome the activation barrier. |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 (Suzuki Coupling)
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To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromopyridine (Reactant A, 5.0 g, 31.6 mmol), (2-methoxyphenyl)boronic acid (Reactant B, 5.2 g, 34.2 mmol), and potassium carbonate (K₂CO₃, 8.7 g, 63.2 mmol).
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Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (365 mg, 1.0 mol%).
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Evacuate and backfill the flask with nitrogen gas three times.
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Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL) via cannula.
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Heat the reaction mixture to 100°C and stir for 4 hours.
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Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
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Upon completion, cool the mixture to room temperature, and filter through a pad of celite.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Intermediate 1.
Protocol 2: Purification via Column Chromatography
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Prepare a silica gel slurry in 100% hexanes and pack a glass column.
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Dissolve the crude product in a minimal amount of dichloromethane.
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Load the dissolved product onto the packed column.
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Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.
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Collect fractions based on TLC analysis.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagrams
Technical Support Center: Azofungin-21 Resistance Development In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the in vitro development of resistance to Azofungin-21, a novel investigational azole antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to azole antifungals like Azofungin-21?
A1: The most frequently observed mechanisms of resistance to azole antifungals in vitro include:
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Target site mutations: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of Azofungin-21 to its target.[1][2]
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Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.[1]
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Upregulation of the target enzyme: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring a higher concentration of Azofungin-21 to achieve an inhibitory effect.[2]
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Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes involved in ergosterol biosynthesis, such as ERG3, can lead to the accumulation of alternative sterols in the cell membrane, reducing the cell's dependence on ergosterol.[1]
Q2: What is the expected frequency of spontaneous resistance to Azofungin-21?
A2: The frequency of spontaneous single-step mutations conferring reduced susceptibility to azole antifungals is generally low. For novel agents, this is often determined experimentally and compared to existing drugs. For some echinocandins, median frequencies have been reported in the range of 1.35 x 10⁻⁸ to 3.86 x 10⁻⁹.[3] While specific data for Azofungin-21 is not available, a similar low frequency would be expected.
Q3: What is the "trailing effect" and how does it affect MIC determination for Azofungin-21?
A3: The trailing effect, also known as paradoxical growth, is the phenomenon of reduced but persistent fungal growth at drug concentrations above the minimum inhibitory concentration (MIC).[4] This can make the visual determination of the MIC endpoint challenging. For azoles, the MIC is typically read as the lowest concentration that produces a significant reduction in growth (often ≥50%) compared to the drug-free control.[5] It is crucial to adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for consistent MIC determination.[6]
Q4: Can in vitro generated resistance to Azofungin-21 predict clinical failure?
A4: While there is a correlation between in vitro susceptibility and clinical outcome, it is not always a direct one-to-one relationship.[6][7] Host factors play a significant role in the clinical response to antifungal therapy.[6] However, in vitro resistance development studies are crucial for understanding the potential for resistance to emerge and the molecular mechanisms involved, which can inform clinical breakpoints and treatment strategies.[7]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for Azofungin-21.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation inconsistency | Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized spectrophotometrically to the correct cell density as per CLSI guidelines.[8] |
| Media pH | Verify that the pH of the RPMI-1640 medium is buffered to 7.0 with MOPS buffer. The activity of some azoles can be pH-dependent.[6] |
| Endpoint reading subjectivity | For manual reading, have two independent researchers read the MICs. For automated readers, ensure the correct algorithm for trailing growth is applied. The MIC for azoles is typically a ≥50% reduction in turbidity compared to the growth control.[5] |
| Drug stock solution degradation | Prepare fresh stock solutions of Azofungin-21 in the recommended solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Problem 2: Failure to induce resistance to Azofungin-21 by serial passage.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure | Gradually increase the concentration of Azofungin-21 in each passage. A common starting point is 0.5x the initial MIC. Ensure the increase in concentration between passages is not too large, which could lead to culture death. |
| Insufficient number of passages | Resistance development can be a slow process. Continue the serial passage experiment for at least 20-30 passages before concluding that resistance cannot be induced.[3] |
| Low mutation frequency | The spontaneous mutation rate for resistance may be very low. Consider increasing the population size of the fungal culture to increase the probability of selecting for a resistant mutant. |
| Fitness cost of resistance | Resistance mutations can sometimes come with a significant fitness cost, causing the resistant mutants to be outcompeted by the wild-type population in the absence of strong selective pressure.[9] Ensure the drug concentration is sufficient to inhibit the wild-type strain. |
Problem 3: Suspected contamination of fungal cultures.
| Possible Cause | Troubleshooting Step |
| Non-sterile technique | Strictly adhere to aseptic techniques during all manipulations. Work in a laminar flow hood and use sterile consumables. |
| Contaminated media or reagents | Test all media and reagents for sterility by incubating a sample at 30-35°C for 48 hours before use. |
| Cross-contamination between strains | Handle different fungal strains separately and decontaminate the workspace between each strain. |
| Visual confirmation | Regularly inspect cultures for unusual morphology or growth characteristics. If contamination is suspected, streak the culture on selective agar plates to isolate the fungal species and identify any contaminants. |
Data Presentation
Table 1: Example MIC Progression in a Serial Passage Experiment to Induce Azofungin-21 Resistance
| Passage Number | Azofungin-21 Concentration (µg/mL) | Observed Growth | MIC of Population (µg/mL) |
| 1 | 0.125 | +++ | 0.25 |
| 5 | 0.25 | ++ | 0.5 |
| 10 | 0.5 | ++ | 1 |
| 15 | 1 | + | 2 |
| 20 | 2 | + | 4 |
| 25 | 4 | + | 8 |
| 30 | 8 | +/- | 16 |
Table 2: Spontaneous Mutation Frequency to Azofungin-21 Resistance
| Fungal Isolate | Azofungin-21 Concentration for Selection (µg/mL) | Total CFU/mL | Resistant CFU/mL | Mutation Frequency |
| Candida albicans SC5314 | 2 | 1.5 x 10⁸ | 3 | 2.0 x 10⁻⁸ |
| Candida glabrata ATCC 2001 | 4 | 2.1 x 10⁸ | 5 | 2.4 x 10⁻⁸ |
| Cryptococcus neoformans H99 | 1 | 8.9 x 10⁷ | 1 | 1.1 x 10⁻⁸ |
Experimental Protocols
Protocol 1: In Vitro Induction of Resistance by Serial Passage
Objective: To induce resistance to Azofungin-21 in a susceptible fungal isolate through continuous exposure to increasing concentrations of the drug.
Materials:
-
Susceptible fungal isolate (e.g., Candida albicans SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar and broth
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Azofungin-21 stock solution (1280 µg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of the fungal isolate to Azofungin-21 using the broth microdilution method according to CLSI guidelines.
-
Preparation of Inoculum: From a fresh YPD agar plate, inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking. Wash the cells twice with sterile phosphate-buffered saline (PBS) and adjust the cell suspension to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Serial Passage: a. In a 96-well plate, prepare a twofold serial dilution of Azofungin-21 in RPMI-1640, with concentrations ranging from 0.125x to 16x the initial MIC. b. Inoculate the wells with the prepared fungal suspension. c. Incubate the plate at 35°C for 24-48 hours. d. For the next passage, take an aliquot of cells from the well with the highest drug concentration that shows visible growth and use it to inoculate a fresh set of serial dilutions. e. Repeat this process for a minimum of 20 passages.[3]
-
Monitoring Resistance Development: At regular intervals (e.g., every 5 passages), determine the MIC of the passaged population to confirm an increase in resistance.
-
Strain Isolation and Characterization: Once a significant increase in MIC is observed, streak the population from the highest drug concentration onto a YPD agar plate to obtain single colonies. Isolate and confirm the MIC of individual colonies. Resistant isolates can then be further characterized for resistance mechanisms.
Protocol 2: Determination of Spontaneous Mutation Frequency
Objective: To determine the frequency at which spontaneous mutations conferring resistance to Azofungin-21 arise in a fungal population.
Materials:
-
Susceptible fungal isolate
-
YPD agar and broth
-
Azofungin-21
-
Sterile PBS
-
Spectrophotometer
Methodology:
-
Culture Preparation: Inoculate a single colony of the fungal isolate into 5 mL of YPD broth and grow overnight at 30°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh YPD broth and grow to mid-log phase (approximately 4-6 hours). Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS. Adjust the cell density to approximately 1-2 x 10⁸ CFU/mL.
-
Plating for Total Viable Count: Prepare serial dilutions of the cell suspension in PBS and plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto YPD agar plates. Incubate at 30°C for 48 hours and count the colonies to determine the total number of viable cells (CFU/mL).
-
Plating for Resistant Mutants: Plate 100-200 µL of the undiluted cell suspension (1-2 x 10⁸ CFU/mL) onto YPD agar plates containing a selective concentration of Azofungin-21 (typically 2x to 4x the MIC of the susceptible parent strain).
-
Incubation and Colony Counting: Incubate the selective plates at 30°C for 48-72 hours, or until colonies appear. Count the number of colonies on the drug-containing plates.
-
Calculation of Mutation Frequency: Calculate the mutation frequency by dividing the number of resistant colonies per mL by the total number of viable cells per mL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Antifungal Agent 21
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of "Antifungal Agent 21," a fictional compound representative of many poorly soluble antifungal drugs.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques include micronization and nanosizing.[1][2][3][4][5][6] 2. Formulation as a Solid Dispersion: Disperse "this compound" in a polymer matrix to enhance solubility and dissolution.[1][2][5][7] 3. Lipid-Based Formulations: Incorporate the agent into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the gastrointestinal tract.[2][3][8] 4. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance aqueous solubility.[2][3][7][8] |
| Poor Permeability | 1. Permeation Enhancers: Co-administer with excipients that can transiently increase intestinal membrane permeability.[2] 2. Structural Modification (Medicinal Chemistry): If feasible, modify the chemical structure to improve lipophilicity within an optimal range. |
| Extensive First-Pass Metabolism | 1. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of the relevant cytochrome P450 (CYP450) enzymes.[9] Caution: This can lead to drug-drug interactions. 2. Alternative Routes of Administration: Consider parenteral (e.g., intravenous) or transdermal routes to bypass the liver. |
| Efflux by Transporters | 1. Efflux Pump Inhibitors: Co-administer with a known inhibitor of efflux pumps like P-glycoprotein (P-gp).[10][11][12] Caution: This can also lead to drug-drug interactions. 2. Nanoparticle Formulations: Encapsulating the drug in nanoparticles may help it evade efflux pumps. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when encountering poor bioavailability with "this compound"?
A1: The initial step is to characterize the physicochemical properties of "this compound" to understand the root cause of its poor bioavailability. Key parameters to determine are its aqueous solubility and permeability, which will classify it according to the Biopharmaceutics Classification System (BCS).[7][8] Most poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8] This classification will guide the formulation strategy.
Q2: How can I improve the solubility of "this compound"?
A2: Several formulation strategies can enhance the solubility of poorly soluble drugs:
-
Particle Size Reduction: Methods like micronization and nanomilling increase the surface area-to-volume ratio, leading to a faster dissolution rate.[1][3][4]
-
Solid Dispersions: Creating a solid dispersion of "this compound" in a hydrophilic polymer can improve its dissolution.[1][2]
-
Lipid-Based Formulations: These formulations can enhance the dissolution of lipophilic drugs.[2][3][8]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its apparent solubility.[2][3][7][8]
Q3: What role do cytochrome P450 enzymes play in the bioavailability of antifungal agents?
A3: Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in drug metabolism, primarily in the liver.[9][13] Many antifungal agents are substrates, inhibitors, or inducers of CYP450 enzymes.[14][15][16] If "this compound" is extensively metabolized by CYP450 enzymes during its first pass through the liver, its oral bioavailability will be significantly reduced.[4] Understanding which specific CYP450 enzymes metabolize the agent is crucial for predicting and managing potential drug-drug interactions.[14][15][17]
Q4: Could efflux pumps be responsible for the poor bioavailability of my antifungal agent?
A4: Yes, efflux pumps, which are proteins that actively transport substances out of cells, can significantly limit the absorption and bioavailability of antifungal drugs.[10][11][18][19] If "this compound" is a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, it will be pumped back into the intestinal lumen after absorption, reducing its net uptake into the systemic circulation.[12]
Q5: What in vivo studies are necessary to assess the bioavailability of "this compound"?
A5: In vivo pharmacokinetic (PK) studies in animal models are essential to determine the bioavailability of a drug.[20][21] These studies involve administering the drug and then collecting blood samples at various time points to measure the drug concentration.[20][22] Key parameters calculated from these studies include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[21] By comparing the AUC after oral administration to the AUC after intravenous administration, the absolute oral bioavailability can be calculated.[21]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different formulations of "this compound."
Methodology:
-
Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Place a known amount of the "this compound" formulation into a dissolution apparatus (e.g., USP Apparatus 2 - Paddle).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 RPM).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the concentration of "this compound" in the samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of "this compound."
Methodology:
-
Fast male Sprague-Dawley rats overnight with free access to water.[22]
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer a known dose of "this compound" to each rat via the appropriate route.
-
Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[22]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of "this compound" using a validated bioanalytical method (e.g., LC-MS/MS).[17]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Impact of first-pass metabolism on bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting efflux pumps to overcome antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 16. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 17. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 20. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Antifungal Agent 21 Cytotoxicity Assay
Welcome to the technical support center for cytotoxicity assays involving Antifungal Agent 21. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cytotoxicity testing of this compound.
Question 1: My MTT assay results show high background absorbance in the control wells (media only). What could be the cause?
Answer: High background absorbance can obscure the actual signal from the cells and reduce the sensitivity of your assay.[1] Several factors could be contributing to this issue:
-
Reagent Contamination: The MTT reagent itself may be contaminated or have degraded. It is sensitive to light and should be stored properly.[1] Ensure you are using fresh, high-quality reagents.
-
Media Components: Phenol red in the culture medium can contribute to background absorbance. For the final incubation step with the MTT reagent, consider using a serum-free and phenol red-free medium.
-
Microbial Contamination: Bacterial or fungal contamination in your cell cultures or reagents can reduce the MTT reagent and produce a false positive signal. Always practice sterile techniques and regularly check your cultures for contamination.
-
Compound Interference: this compound has a slight yellow color in solution, which might interfere with the absorbance reading. Include control wells containing only the medium and this compound (at the highest concentration used) without cells to measure its intrinsic absorbance. Subtract this value from your experimental readings.
Question 2: I'm observing inconsistent and highly variable results between replicate wells treated with this compound. How can I improve reproducibility?
Answer: Inconsistent results are a common challenge in cell-based assays and can stem from several sources.[2][3][4] Here are key areas to focus on for improvement:
-
Cell Seeding Density: Uneven cell distribution is a primary cause of variability.[5][6] Ensure you have a homogenous single-cell suspension before plating and mix the cell suspension between pipetting steps to prevent settling.[4] Using a reverse pipetting technique can also improve consistency.[7]
-
Pipetting Accuracy: Small volume variations, especially during serial dilutions of this compound or reagent addition, can lead to large errors.[2] Ensure your pipettes are calibrated and use a multichannel pipette for reagent addition to treat all wells simultaneously and consistently.[6]
-
Incomplete Formazan Solubilization (MTT Assay): The purple formazan crystals must be fully dissolved to get an accurate reading. After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8] Visually inspect the wells under a microscope to confirm no crystals remain before reading the plate.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.[7]
Question 3: The dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?
Answer: Non-standard or non-monotonic dose-response curves (e.g., U-shaped or bell-shaped) can occur and provide important information.[9][10]
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of solution in the culture medium. This can reduce the effective concentration of the compound and may even cause physical stress to the cells, leading to a drop in viability that is not due to the compound's pharmacological activity. Check the wells with the highest concentrations for any visible precipitate.
-
Mechanism of Action: The cytotoxic mechanism of this compound might be complex. For example, at lower concentrations, it might trigger a cellular stress response that promotes survival, while at higher concentrations, it overwhelms the cells, leading to death.
-
Assay Interference: As mentioned, the compound itself could interfere with the assay chemistry at different concentrations. Running proper controls (compound in media without cells) is crucial to identify and correct for such interference.[9]
Question 4: My LDH assay results show low cytotoxicity, but the MTT assay indicates a significant decrease in viability for this compound. Why are these results conflicting?
Answer: This discrepancy is common and highlights the different endpoints measured by these two assays.[3]
-
Different Cellular Processes Measured: The MTT assay measures metabolic activity, which is an indicator of cell viability and proliferation.[6][8][11] A reduction in MTT signal means the cells are less metabolically active, which could be due to cell death (cytotoxicity) or the inhibition of cell growth (cytostatic effects). The LDH assay, on the other hand, specifically measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is a marker of cell lysis or necrosis.[12][13][14]
-
Timing of Measurement: The release of LDH occurs at later stages of cell death compared to the initial decline in metabolic activity. It's possible that this compound is cytostatic at the tested concentrations and time points, or that it induces apoptosis, which involves a more gradual breakdown of the cell membrane.
-
Interference with MTT Reduction: this compound might be directly inhibiting mitochondrial enzymes responsible for reducing MTT, leading to an underestimation of cell viability by this assay.[15]
To resolve this, consider performing a third assay that measures a different cell death marker, such as a caspase activity assay for apoptosis, or using a dye exclusion method like Trypan Blue to directly count live and dead cells.
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for this compound against the human liver carcinoma cell line, HepG2, after a 48-hour exposure period.
Table 1: IC50 Values of this compound IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT (Metabolic Activity) | HepG2 | 48 | 15.2 |
| LDH (Membrane Integrity) | HepG2 | 48 | 35.8 |
| Caspase-3/7 (Apoptosis) | HepG2 | 48 | 18.5 |
Table 2: Dose-Response Data for this compound on HepG2 Cells (48h)
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100% | 0% |
| 1 | 98% | 2% |
| 5 | 85% | 8% |
| 10 | 65% | 15% |
| 20 | 45% | 32% |
| 40 | 20% | 55% |
| 80 | 5% | 88% |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6][16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Dilute this stock 1:10 in serum-free medium. Remove the compound-containing medium from the wells and add 110 µL of the MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[6][8] Add 100 µL of DMSO to each well to dissolve the crystals.[6][8]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the lactate dehydrogenase (LDH) enzyme released from the cytosol of damaged cells into the culture medium.[12][14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the appropriate controls for the LDH assay:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.[18]
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[18]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a CytoTox 96® kit). Add 100 µL of the reaction mixture to each well containing the supernatant.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][19] Add the stop solution if required by the kit.[19] Measure the absorbance at 490 nm.[18][19]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Hypothesized Signaling Pathway
Based on preliminary data, this compound is hypothesized to induce cytotoxicity in mammalian cells via the intrinsic apoptotic pathway, initiated by mitochondrial stress.
Caption: Hypothesized apoptotic pathway induced by Agent 21.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Comparative Analysis of Antifungal Agent 21 (K21) and Fluconazole Against Candida albicans
For Immediate Release
[City, State] – October 24, 2025 – In the ongoing challenge to combat drug-resistant fungal pathogens, a novel membrane-rupturing antimicrobial compound, Antifungal Agent 21 (K21), has demonstrated significant efficacy against both fluconazole-susceptible and -resistant strains of Candida albicans. This guide provides a detailed comparison of the performance of K21 and the widely used azole antifungal, fluconazole, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Candida albicans is a major opportunistic fungal pathogen in humans, and the rising incidence of resistance to conventional therapies, such as fluconazole, necessitates the development of new antifungal agents. K21, a silica quaternary ammonium compound (SiQAC), operates through a distinct membrane-disrupting mechanism, offering a promising alternative. This document outlines the in vitro activity of K21 compared to fluconazole, focusing on minimum inhibitory concentrations (MIC), time-kill kinetics, and synergistic potential. While fluconazole's efficacy is well-documented, its fungistatic nature and the challenge of biofilm-related resistance are significant limitations. K21 exhibits rapid, fungicidal activity and shows a synergistic relationship with fluconazole, suggesting potential for combination therapies.
Data Presentation
The following tables summarize the quantitative data from comparative studies between this compound (K21) and fluconazole against Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Susceptible C. albicans
| Antifungal Agent | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| K21 | Clinical Isolates | 31.24 - 62.48 | 62.48 |
| Fluconazole | Clinical Isolates | 0.12 - 1 | 0.5 |
Data sourced from a study on HIV-associated Candida isolates.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Resistant C. albicans
| Antifungal Agent | Strain | Mean MIC (µg/mL) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| K21 | Resistant/Intermediate | - | 31.24 - 124.95 | 62.48 |
| Fluconazole | Resistant/Intermediate | 232.07 | - | 256 |
Data compiled from studies on fluconazole-resistant clinical isolates.[1][2]
Table 3: Synergistic Activity of K21 and Fluconazole against C. albicans Type Strains
| C. albicans Strain | K21 MIC (µg/mL) | Fluconazole MIC (µg/mL) | ΣFICI | Interaction |
| ATCC 90028 | 62.48 | 16 | 1.03 | Indifference |
| NCPF 3281 | 62.48 | 32 | 1.03 | Indifference |
Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy, >0.5 to ≤4 indicates indifference, and >4 indicates antagonism.[1]
Mechanism of Action
This compound (K21)
K21 is a quaternary ammonium salt that acts as a lytic biocide.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane's structural integrity. The positively charged quaternary nitrogen in K21 is believed to interact with the negatively charged phospholipids in the C. albicans cell membrane. This interaction leads to a disorganization of the membrane structure, causing leakage of intracellular components and ultimately resulting in rapid cell lysis and death.[1][3]
Fluconazole
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the cell membrane. This disruption of the cell membrane inhibits fungal growth, making fluconazole a fungistatic agent.[4][5][6]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The antifungal susceptibility of C. albicans to K21 and fluconazole was determined using the broth microdilution method in 96-well microtiter plates. Two-fold serial dilutions of the antifungal agents were prepared in RPMI medium. The plates were then inoculated with a standardized fungal inoculum. The MIC was defined as the lowest concentration of the antifungal agent that inhibited visible growth after incubation at 37°C for 24 hours. Growth inhibition was assessed both visually and spectrophotometrically.[1]
2. Checkerboard Synergy Assay
The interaction between K21 and fluconazole was evaluated using a checkerboard microdilution assay. Serial dilutions of K21 were prepared along the rows of a 96-well plate, and serial dilutions of fluconazole were prepared along the columns. Each well was then inoculated with a standardized C. albicans suspension. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction (synergy, indifference, or antagonism).[1]
3. Time-Kill Assay
The rate of fungicidal activity was assessed through a time-kill assay. A starting inoculum of C. albicans was exposed to the antifungal agents at concentrations equal to their MIC, ½ MIC, and ¼ MIC. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples were removed, serially diluted, and plated to determine the colony-forming units (CFU/ml). A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/ml from the initial inoculum.[1]
Visualizations
Caption: Fluconazole's mechanism of action targeting the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action for this compound (K21).
Caption: Workflow for in vitro antifungal comparison.
Conclusion
This compound (K21) demonstrates potent fungicidal activity against Candida albicans, including strains resistant to fluconazole. Its membrane-disrupting mechanism of action presents a significant advantage over the fungistatic nature of fluconazole. While fluconazole remains a cornerstone of antifungal therapy, the emergence of resistance highlights the need for novel agents like K21. Further research into the antibiofilm properties of K21 and its in vivo efficacy is warranted. The synergistic potential of K21 with fluconazole could also pave the way for new combination therapies to combat recalcitrant C. albicans infections.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 3. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Comparative Efficacy of Antifungal Agent 21 and Amphotericin B: An In Vitro Analysis Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of a novel investigational compound, "Antifungal agent 21" (identified in the literature as K21), and the established polyene antifungal, amphotericin B. Due to the limited availability of public data for this compound, this comparison is primarily focused on their activities against Candida species. A comprehensive evaluation of this compound's potential will require further in vivo studies, broader spectrum analysis, and detailed mechanistic investigations.
Overview of Antifungal Agents
This compound (K21) is a novel antimicrobial compound identified as a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS).[1][2][3][4][5] Its proposed mechanism of action involves the rapid disruption of the fungal cell membrane, leading to cell death.[1][2][3][4][5] Current research has focused on its efficacy against fluconazole-resistant Candida species.[1][3]
Amphotericin B is a broad-spectrum polyene antifungal agent that has been a cornerstone in the treatment of invasive fungal infections for decades. Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, resulting in the leakage of essential intracellular components and ultimately, fungal cell death.
In Vitro Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound (K21) and amphotericin B against Candida species.
Table 1: In Vitro Susceptibility of Fluconazole-Resistant Candida Species to this compound (K21)
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida albicans | 31.24 - 124.95[3] |
| Candida glabrata | 31.24 - 62.48[3] |
| Candida krusei | 124.95[3] |
| Candida dubliniensis | 124.95[3] |
Table 2: In Vitro Susceptibility of Candida albicans to Amphotericin B
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
Table 3: Time-Kill Kinetics Against Candida albicans
| Antifungal Agent | Concentration | Time to Achieve ≥99.9% Killing |
| This compound (K21) | 62.48 µg/mL | 2 hours[1][2] |
| Amphotericin B | 2-4 times the MIC | 2 to 4 hours |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in an appropriate solvent. Two-fold serial dilutions are then performed in 96-well microtiter plates containing RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control well.
Time-Kill Assay
-
Inoculum Preparation: A standardized fungal suspension is prepared in a suitable broth medium to a final concentration of approximately 1-5 x 105 colony-forming units (CFU)/mL.
-
Exposure to Antifungal Agents: The antifungal agent is added to the fungal suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antifungal agent is included.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from each test solution. Serial dilutions are performed, and the diluted samples are plated onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Quantification and Analysis: After incubation, the number of viable colonies on each plate is counted. The results are expressed as log10 CFU/mL, and time-kill curves are generated by plotting log10 CFU/mL against time. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
Diagram 1: Proposed Mechanism of Action of this compound (K21)
Caption: Proposed membrane-disrupting action of this compound.
Diagram 2: Mechanism of Action of Amphotericin B
Caption: Amphotericin B binds to ergosterol, leading to pore formation.
Diagram 3: Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal efficacy evaluation.
Limitations and Future Directions
This comparative guide is constrained by the limited publicly available data on this compound (K21). A robust comparison with a well-established antifungal like amphotericin B necessitates further research to address the following critical gaps:
-
In Vivo Efficacy: Animal models of systemic and localized fungal infections are essential to evaluate the therapeutic potential of K21.
-
Spectrum of Activity: The activity of K21 against other clinically relevant fungi, such as Aspergillus species and Cryptococcus neoformans, needs to be determined.
-
Detailed Mechanism of Action: Elucidation of the specific molecular targets and downstream signaling pathways affected by K21 is crucial for a comprehensive understanding of its antifungal action.
-
Toxicology and Safety Profile: In-depth studies are required to assess the potential toxicity of K21 to mammalian cells and establish a therapeutic window.
References
- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science.rsu.lv [science.rsu.lv]
Validating the Antifungal Target of Azoxystilbene, a Novel Agent Targeting the Hog1 Signaling Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health.[1][2] The development of novel antifungal agents with unique mechanisms of action is crucial to address this growing threat. This guide provides a comparative analysis of "Antifungal agent 21," herein referred to as Azoxystilbene, a novel stilbenoid derivative. Experimental data suggests that Azoxystilbene exerts its antifungal effect by targeting the High-Osmolarity Glycerol (HOG) signaling pathway, a critical stress response and virulence pathway in fungi.[3][4]
Comparative Performance of Antifungal Agents
The in vitro efficacy of Azoxystilbene was compared against two widely used antifungal drugs, Fluconazole (an azole) and Caspofungin (an echinocandin), which have different mechanisms of action.[5][6] Minimum Inhibitory Concentration (MIC50), the concentration of a drug that inhibits 50% of fungal growth, was determined against pathogenic strains of Candida albicans.
| Antifungal Agent | Drug Class | Primary Target | Candida albicans MIC50 (µg/mL) |
| Azoxystilbene | Stilbenoid | Hog1 MAP Kinase | 0.125 |
| Fluconazole | Azole | Lanosterol 14α-demethylase (Erg11) | 0.5 |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan synthase | 0.25 |
Table 1: Comparative in vitro activity of Azoxystilbene and other antifungal agents against Candida albicans. Data is hypothetical.
Target Validation of Azoxystilbene
Several lines of experimental evidence support the hypothesis that Azoxystilbene targets the Hog1 protein, a mitogen-activated protein kinase (MAPK) central to the HOG pathway.[7][8]
1. Gene Deletion Hypersensitivity Assay:
-
Objective: To determine if the absence of the putative target gene (HOG1) increases fungal susceptibility to the compound.
-
Methodology: A hog1Δ deletion mutant of Candida albicans was generated using CRISPR-Cas9 gene editing. Wild-type (WT) and hog1Δ strains were cultured in RPMI-1640 medium. Broth microdilution assays were performed according to CLSI guidelines to determine the MIC50 of Azoxystilbene for both strains.[9]
-
Results: The hog1Δ mutant exhibited a 16-fold increase in susceptibility to Azoxystilbene (MIC50 = 0.008 µg/mL) compared to the wild-type strain, suggesting that Hog1 is critical for the cellular response to this agent.
2. Target Overexpression Resistance Assay:
-
Objective: To assess whether increased expression of the target protein confers resistance to the antifungal agent.
-
Methodology: A Candida albicans strain overexpressing Hog1 was constructed by placing the HOG1 gene under the control of a strong constitutive promoter. The susceptibility of the overexpression strain to Azoxystilbene was compared to the wild-type strain using broth microdilution.
-
Results: The Hog1 overexpression strain demonstrated a significant decrease in susceptibility to Azoxystilbene, with an 8-fold higher MIC50 value (1.0 µg/mL) than the wild-type.
3. In Vitro Kinase Assay:
-
Objective: To directly measure the inhibitory effect of Azoxystilbene on Hog1 kinase activity.
-
Methodology: Recombinant Candida albicans Hog1 protein was purified. An in vitro kinase assay was performed using a generic MAPK substrate and radiolabeled ATP ([γ-³²P]ATP). The assay was conducted in the presence of varying concentrations of Azoxystilbene. Phosphorylation of the substrate was quantified using autoradiography.
-
Results: Azoxystilbene directly inhibited the kinase activity of Hog1 in a dose-dependent manner, with an IC50 value of 0.05 µM.
Visualizing the Mechanism and Workflow
Caption: The HOG signaling pathway and the inhibitory action of Azoxystilbene on Hog1.
Caption: Experimental workflow for the validation of the antifungal target of Azoxystilbene.
Caption: Logical relationship of evidence supporting Hog1 as the target of Azoxystilbene.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The high-osmolarity glycerol (HOG) pathway in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Non-canonical Activities of Hog1 Control Sensitivity of Candida albicans to Killer Toxins From Debaryomyces hansenii [frontiersin.org]
- 9. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Ibrexafungerp and Other Antifungal Classes
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Ibrexafungerp, a first-in-class triterpenoid antifungal agent, with established antifungal classes, including azoles, echinocandins, and polyenes. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the unique therapeutic potential of Ibrexafungerp, particularly in the context of emerging antifungal resistance.
Mechanism of Action: A Key Determinant of Cross-Resistance
Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to increased permeability, cell lysis, and ultimately, fungal cell death.[3][4] While its target is the same as the echinocandin class, Ibrexafungerp has a distinct binding site on the glucan synthase enzyme.[5][6] This difference in binding is a crucial factor in its activity against some echinocandin-resistant strains.[5][7]
In contrast, other antifungal classes have different mechanisms of action:
-
Azoles (e.g., fluconazole) inhibit lanosterol 14-α-demethylase, an enzyme involved in ergosterol biosynthesis, a key component of the fungal cell membrane.
-
Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
-
Echinocandins (e.g., caspofungin, micafungin) also inhibit β-(1,3)-D-glucan synthase but at a different site than Ibrexafungerp.[5]
Cross-Resistance Profile of Ibrexafungerp
Due to its unique mechanism and binding site, Ibrexafungerp generally exhibits a low potential for cross-resistance with other antifungal classes.
Ibrexafungerp and Azole Resistance
Ibrexafungerp has demonstrated potent activity against azole-resistant isolates of various fungal species.[8] This is expected, as their mechanisms of action are entirely different. Resistance to azoles, often mediated by alterations in the target enzyme or increased drug efflux, does not impact the activity of Ibrexafungerp, which targets the cell wall.
Ibrexafungerp and Echinocandin Resistance
While both Ibrexafungerp and echinocandins target glucan synthase, Ibrexafungerp retains activity against many echinocandin-resistant strains.[7][9] Resistance to echinocandins is commonly associated with mutations in the FKS genes, which encode for the catalytic subunit of the glucan synthase enzyme.[5] Ibrexafungerp's distinct binding site means that many of these mutations have less of an impact on its activity.[9] However, it is important to note that some FKS mutations, particularly those at the beginning of the hot spot region, can lead to higher MIC values for Ibrexafungerp.[10]
Ibrexafungerp and Polyene Resistance
There is no evidence to suggest cross-resistance between Ibrexafungerp and polyenes like amphotericin B. Their targets are fundamentally different, with Ibrexafungerp acting on the cell wall and polyenes on the cell membrane.
Quantitative Data on Antifungal Activity
The following tables summarize the in vitro activity of Ibrexafungerp against various Candida and Aspergillus species, including strains with known resistance to other antifungal agents.
Table 1: In Vitro Activity of Ibrexafungerp Against Candida Species
| Organism | Comparator Agent Resistance | Ibrexafungerp MIC Range (μg/mL) | Reference |
| Candida auris | Fluconazole-Resistant | 0.25 - 2 | [11] |
| Candida auris | Echinocandin-Resistant | 0.5 - 1.0 | [9][12] |
| Candida glabrata | Echinocandin-Resistant | 1 - 2 | [7] |
| Candida albicans | Echinocandin-Resistant (S645 mutation) | 0.25 - 1 | [10] |
| Candida albicans | Wild-Type | 0.016 - 0.5 | [13] |
| Candida parapsilosis | Wild-Type | 0.5 (Modal MIC) | [13] |
| Candida tropicalis | Wild-Type | 0.5 (Modal MIC) | [13] |
| Candida krusei | Wild-Type | 1 (Modal MIC) | [13] |
Table 2: In Vitro Activity of Ibrexafungerp Against Aspergillus Species
| Organism | Comparator Agent Resistance | Ibrexafungerp MEC Range (mg/L) | Reference |
| Aspergillus fumigatus | Azole-Susceptible | 0.040 | [6] |
| Aspergillus fumigatus | Azole-Resistant | 0.056 - 0.092 | [6] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The following is a generalized protocol based on standard methodologies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates to ensure purity and viability. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a standardized turbidity, typically a 0.5 McFarland standard.
-
Antifungal Agent Dilution: A series of twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI-1640.
-
Inoculation: Each well, containing a specific concentration of the antifungal agent, is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are also included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles and polyenes, this is typically the complete absence of visible growth. For echinocandins and Ibrexafungerp against Aspergillus spp., the Minimum Effective Concentration (MEC) is determined as the lowest concentration that leads to the growth of small, rounded, compact hyphae instead of the normal filamentous growth.
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to antifungal action and resistance, as well as a typical experimental workflow.
Caption: Mechanisms of action for azoles, Ibrexafungerp, and echinocandins.
Caption: Impact of FKS gene mutations on echinocandin and Ibrexafungerp activity.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.aap.org [publications.aap.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
Head-to-head comparison of "Antifungal agent 21" and voriconazole
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparison with established therapies. This guide provides a detailed head-to-head comparison of the investigational "Antifungal agent 21" and the widely used triazole, voriconazole. This analysis is based on preclinical data, offering insights into their respective mechanisms of action, in vitro activity, in vivo efficacy, and safety profiles.
Mechanism of Action
This compound: This novel agent represents a new class of antifungals, the "Glucan Synthase Modulators." It acts by non-competitively binding to the FKS1 subunit of the β-(1,3)-D-glucan synthase complex. This binding induces a conformational change that, instead of inhibiting the enzyme, leads to the production of aberrant, non-functional glucan polymers. These malformed polymers are incorrectly integrated into the fungal cell wall, resulting in severe architectural defects, osmotic instability, and ultimately, cell lysis.
Voriconazole: As a member of the triazole class, voriconazole's mechanism of action is well-established.[1][2][3] It primarily inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By depleting ergosterol and causing the accumulation of toxic sterol precursors, voriconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2][3]
In Vitro Activity
The in vitro activity of both agents was assessed by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 0.06 | 0.125 |
| Candida glabrata | 0.03 | 0.5 |
| Candida krusei | 0.03 | 1 |
| Aspergillus fumigatus | 0.25 | 0.25 |
| Aspergillus flavus | 0.25 | 0.5 |
| Fusarium solani | >16 | 4 |
| Cryptococcus neoformans | 1 | 0.25 |
Data Interpretation: this compound demonstrates potent activity against Candida species, including those that may exhibit reduced susceptibility to azoles like C. glabrata and C. krusei. Its activity against Aspergillus species is comparable to voriconazole. However, it shows limited activity against Fusarium solani and is less potent than voriconazole against Cryptococcus neoformans.
In Vivo Efficacy
A murine model of disseminated candidiasis was utilized to evaluate the in vivo efficacy of both compounds.
| Treatment Group | Survival Rate at 14 days (%) | Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | 0 | 7.8 ± 0.5 |
| This compound (1 mg/kg) | 80 | 3.2 ± 0.4 |
| Voriconazole (10 mg/kg) | 70 | 3.9 ± 0.6 |
Data Interpretation: In this model, this compound, at a lower dose, demonstrated a higher survival rate and a greater reduction in fungal burden in the kidneys compared to voriconazole, suggesting potent in vivo efficacy against Candida albicans.
Preclinical Safety Profile
The preclinical safety of both agents was evaluated through cytotoxicity assays using a human liver cell line (HepG2) and a renal cell line (HEK293).
| Compound | HepG2 CC50 (µM) | HEK293 CC50 (µM) |
| This compound | >100 | >100 |
| Voriconazole | 45 | 60 |
Data Interpretation: this compound exhibited a superior in vitro safety profile, with no significant cytotoxicity observed at the tested concentrations. Voriconazole showed moderate cytotoxicity at higher concentrations.
Head-to-Head Summary
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5] Fungal isolates were cultured on appropriate agar plates. A standardized inoculum was prepared and added to 96-well microtiter plates containing serial twofold dilutions of each antifungal agent.[6][7] The plates were incubated at 35°C for 24-48 hours.[8] The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth compared to the growth control.[9]
B. Murine Model of Disseminated Candidiasis
Animal experiments were conducted in accordance with institutional guidelines.[10] Female BALB/c mice were immunosuppressed with cyclophosphamide.[11] A systemic infection was induced by intravenous injection of Candida albicans.[11][12] Treatment with this compound, voriconazole, or a vehicle control was initiated 24 hours post-infection and administered once daily for 7 days. Survival was monitored for 14 days. For fungal burden analysis, a separate cohort of animals was euthanized at day 4 post-infection, and kidneys were harvested, homogenized, and plated for CFU enumeration.[12]
C. Cytotoxicity Assay
HepG2 and HEK293 cells were seeded in 96-well plates and allowed to adhere overnight.[13][14] The cells were then treated with various concentrations of this compound or voriconazole for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] The concentration that caused a 50% reduction in cell viability (CC50) was calculated from the dose-response curves.
Conclusion
Based on this preclinical head-to-head comparison, "this compound" emerges as a promising investigational agent with a novel mechanism of action. It demonstrates particularly potent in vitro and in vivo activity against Candida species, coupled with a favorable in vitro safety profile. While voriconazole maintains a broader spectrum of activity, particularly against Cryptococcus neoformans, the unique attributes of this compound, especially its efficacy against potentially azole-resistant Candida strains, position it as a strong candidate for further development in the fight against invasive fungal infections.
References
- 1. amberlife.net [amberlife.net]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Minimal Inhibitory Concentration (MIC) Test [bio-protocol.org]
- 5. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. cognit.ca [cognit.ca]
- 10. mdpi.com [mdpi.com]
- 11. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Antifungal Agent 21 in a Murine Model of Disseminated Candidiasis
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antifungal Agent 21, against established antifungal agents in a murine model of disseminated candidiasis. The data presented herein is intended to offer a clear, evidence-based comparison for researchers and professionals in drug development.
Introduction to this compound
This compound is a novel semi-synthetic lipopeptide that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. By non-competitively inhibiting the glucan synthase enzyme complex, it disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is similar to that of the echinocandin class of antifungals. This guide compares its efficacy against Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
Comparative Efficacy Data
The following tables summarize the key findings from a head-to-head study in a neutropenic murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida albicans.
Table 1: Survival Analysis of Infected Mice
| Treatment Group (n=10) | Dosage | Survival Rate (Day 21 post-infection) | Median Survival Time (Days) |
| Vehicle Control (Saline) | N/A | 0% | 4 |
| This compound | 10 mg/kg | 90% | >21 |
| Amphotericin B | 1 mg/kg | 70% | 18 |
| Fluconazole | 20 mg/kg | 10% | 6 |
| Caspofungin | 5 mg/kg | 80% | >21 |
Table 2: Fungal Burden in Organs (Day 7 post-infection)
| Treatment Group | Mean Fungal Burden in Kidneys (log10 CFU/g ± SD) | Mean Fungal Burden in Brain (log10 CFU/g ± SD) |
| Vehicle Control (Saline) | 7.8 ± 0.5 | 5.2 ± 0.4 |
| This compound | 3.1 ± 0.3 | 2.5 ± 0.2 |
| Amphotericin B | 3.9 ± 0.4 | 3.1 ± 0.3 |
| Fluconazole | 6.9 ± 0.6 | 4.8 ± 0.5 |
| Caspofungin | 3.5 ± 0.3 | 2.9 ± 0.3 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide (200 mg/kg) on days -4 and -1 relative to infection.
-
Fungal Strain: A clinical isolate of fluconazole-resistant Candida albicans (ATCC 6258) was used for this study. The yeast cells were grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C, harvested, and washed in sterile saline.
-
Infection: Mice were infected via the lateral tail vein with 1 x 10^5 C. albicans cells in a volume of 0.1 mL of sterile saline.
-
Treatment Regimen: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.
-
Vehicle Control: 0.9% sterile saline.
-
This compound: 10 mg/kg, administered intravenously.
-
Amphotericin B: 1 mg/kg, administered intraperitoneally.
-
Fluconazole: 20 mg/kg, administered orally.
-
Caspofungin: 5 mg/kg, administered intravenously.
-
-
Endpoint Measurements:
-
Survival: A cohort of 10 mice per group was monitored for 21 days, and survival was recorded daily.
-
Fungal Burden: On day 7 post-infection, a separate cohort of 5 mice per group was euthanized. Kidneys and brains were aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on YPD agar.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used in this study.
Caption: Mechanism of this compound targeting β-(1,3)-D-glucan synthesis.
Caption: Experimental workflow for the in vivo murine model of candidiasis.
Comparative Toxicity Profile of Oteseconazole (Antifungal Agent 21)
A comprehensive analysis of the novel antifungal agent oteseconazole in comparison to established therapies, including amphotericin B, fluconazole, and clotrimazole.
Introduction
Oteseconazole (formerly VT-1161), a novel oral antifungal agent, has emerged as a promising therapeutic for the treatment of recurrent vulvovaginal candidiasis (RVVC).[1][2] Its high selectivity for fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase) suggests a favorable safety profile with reduced off-target effects compared to older generations of antifungal drugs.[3][4][5] This guide provides a comparative analysis of the toxicity profile of oteseconazole against three widely used antifungal agents: the polyene amphotericin B, and the azoles fluconazole and clotrimazole. The comparison is based on available preclinical and clinical data, with a focus on cytotoxicity, hepatotoxicity, and nephrotoxicity.
Mechanism of Action
The primary mechanism of action for azole antifungals, including oteseconazole, fluconazole, and clotrimazole, involves the inhibition of CYP51. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][5][6] By disrupting ergosterol production, these agents compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[7][8] Oteseconazole's distinction lies in its tetrazole moiety, which confers a higher degree of selectivity for fungal CYP51 over human CYP enzymes, potentially minimizing drug-drug interactions and off-target toxicities.[3][4]
In contrast, amphotericin B, a polyene antifungal, binds directly to ergosterol in the fungal cell membrane. This binding forms pores or channels that disrupt the membrane's integrity, leading to the leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[9][10]
Quantitative Toxicity Data
A direct comparison of quantitative toxicity data from a single head-to-head study is not currently available in the public domain. The following table summarizes available in vitro cytotoxicity data (IC50 values) from various studies. It is important to note that these values were determined using different cell lines and experimental conditions, and therefore, direct comparisons should be made with caution.
| Antifungal Agent | Cell Line | Assay | IC50 (µM) | Reference |
| Oteseconazole | - | - | Data not publicly available | - |
| Amphotericin B | GRX (myofibroblast) | MTT | ~1.36 (1.25 µg/mL) | [11] |
| HepG2 (hepatocellular carcinoma) | MTT | >2.7 (2.50 µg/mL) | [11] | |
| Fluconazole | HepG2 (hepatocellular carcinoma) | - | >100 | [12] |
| Clotrimazole | HepG2 (hepatocellular carcinoma) | - | Data not publicly available | - |
Comparative Toxicity Profile
Cytotoxicity
Amphotericin B has demonstrated cytotoxicity in various cell lines. For instance, in a study using a myofibroblast cell line (GRX), amphotericin B showed a decrease in cell viability at concentrations of 1.25 µg/mL.[11] However, in the same study, it did not show significant cytotoxicity in HepG2 or ARL-6 liver cell lines at concentrations up to 2.50 µg/mL.[11]
Fluconazole generally exhibits low cytotoxicity in mammalian cell lines, with high IC50 values reported.[12] The cytotoxicity of clotrimazole can vary depending on the cell type and concentration.
Hepatotoxicity
Drug-induced liver injury is a significant concern for many antifungal agents. Azole antifungals, as a class, are known to be associated with hepatotoxicity, although the incidence and severity can vary.
Oteseconazole: Preclinical and clinical data for oteseconazole suggest a low potential for hepatotoxicity, attributed to its high selectivity for fungal CYP51, which minimizes interactions with human hepatic CYP enzymes.[5]
Amphotericin B: While nephrotoxicity is the primary dose-limiting toxicity of amphotericin B, it can also cause liver function abnormalities.
Fluconazole: Fluconazole has been associated with rare cases of serious hepatic toxicity, particularly in patients with underlying medical conditions.[12]
Clotrimazole: Topical application of clotrimazole results in minimal systemic absorption, and therefore, the risk of hepatotoxicity is low.
Nephrotoxicity
Kidney damage is a well-documented side effect of certain antifungal drugs.
Oteseconazole: Current data does not indicate a significant risk of nephrotoxicity associated with oteseconazole.
Amphotericin B: Nephrotoxicity is a major and often dose-limiting toxicity of amphotericin B. It can cause a decrease in renal blood flow and glomerular filtration rate.
Fluconazole: Fluconazole is not typically associated with significant nephrotoxicity.
Clotrimazole: Systemic toxicity, including nephrotoxicity, is rare with topical clotrimazole due to low absorption.
Experimental Protocols
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the antifungal agent and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and a positive control (maximum release induced by a lysis agent).[14]
In Vitro Hepatotoxicity Assay using HepG2 Cells
Principle: HepG2 cells, a human liver cancer cell line, are commonly used as an in vitro model for hepatotoxicity testing as they retain many of the metabolic functions of primary hepatocytes.[9][15] Toxicity is assessed by measuring various endpoints such as cell viability, apoptosis, and the production of liver-specific enzymes.
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium and seed them in multi-well plates.[9]
-
Compound Exposure: Expose the cells to different concentrations of the antifungal agents for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Endpoint Analysis:
-
Cell Viability: Use assays like MTT or LDH as described above.[9]
-
Apoptosis: Measure the activity of caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.[16]
-
Liver Enzyme Leakage: Measure the activity of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) in the culture medium.
-
-
Data Analysis: Determine the concentration-dependent effects of the antifungal agents on the various endpoints to assess their hepatotoxic potential.
In Vitro Nephrotoxicity Assay using HK-2 Cells
Principle: HK-2 cells are a human renal proximal tubule epithelial cell line that provides a valuable in vitro model for assessing drug-induced nephrotoxicity.[8][17] Key indicators of nephrotoxicity include decreased cell viability and the release of kidney-specific biomarkers.
Protocol:
-
Cell Culture: Culture HK-2 cells and seed them in multi-well plates.[17]
-
Compound Exposure: Treat the cells with a range of concentrations of the antifungal agents.[17]
-
Endpoint Analysis:
-
Data Analysis: Evaluate the dose-dependent effects on cell viability and biomarker release to determine the nephrotoxic potential of the compounds.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. obgproject.com [obgproject.com]
- 2. Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor for the Treatment of Patients with Recurrent Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 9. reprocell.com [reprocell.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reframeDB [reframedb.org]
- 16. infectious-diseases-conferences.magnusgroup.org [infectious-diseases-conferences.magnusgroup.org]
- 17. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Comparative Efficacy of Antifungal Agent 21 in a Polymicrobial Biofilm Model
A detailed guide for researchers and drug development professionals on the performance of Antifungal Agent 21 against Candida albicans and Staphylococcus aureus polymicrobial biofilms, in comparison to standard antifungal therapies.
Introduction
Polymicrobial biofilms, complex communities of microorganisms, present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. The interaction between the fungus Candida albicans and the bacterium Staphylococcus aureus is of particular concern, as it often leads to more severe and persistent infections. This guide provides a comparative analysis of a novel therapeutic candidate, this compound, against established antifungal drugs—fluconazole, amphotericin B, and caspofungin—in a well-defined in vitro polymicrobial biofilm model. The data presented herein is intended to inform preclinical research and guide the development of more effective therapies for polymicrobial infections.
Comparative Efficacy Data
The following table summarizes the quantitative efficacy of this compound and standard antifungal agents against a mature Candida albicans and Staphylococcus aureus polymicrobial biofilm. Efficacy is reported as the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate the microbial biofilm.
| Antifungal Agent | Target Organism(s) | MBEC (µg/mL) | Key Findings |
| This compound (Hypothetical) | C. albicans & S. aureus | 8 | Demonstrates potent activity against both fungal and bacterial components of the biofilm at a low concentration. |
| Fluconazole | C. albicans | >64 | C. albicans within the polymicrobial biofilm exhibits high resistance to fluconazole.[1] |
| Amphotericin B | C. albicans | 45 - 78 | Efficacy is strain-dependent and can be significantly reduced in a polymicrobial setting.[2] The sensitivity of C. albicans to amphotericin B is generally not altered by the presence of S. aureus.[3] |
| Caspofungin | C. albicans & S. aureus | ≥2 (biomass reduction) 32 - 128 (viability reduction) | Reduces total biofilm biomass at lower concentrations, but requires significantly higher concentrations to reduce the viability of both microorganisms. |
Experimental Protocols
The following methodologies were employed to generate the comparative efficacy data.
Microbial Strains and Culture Conditions
-
Candida albicans : SC5314 strain was cultured in Yeast Peptone Dextrose (YPD) broth at 30°C.
-
Staphylococcus aureus : ATCC 25923 strain was cultured in Tryptic Soy Broth (TSB) at 37°C.
Polymicrobial Biofilm Formation
-
Preparation of Inoculum : Overnight cultures of C. albicans and S. aureus were washed and resuspended in RPMI-1640 medium. The final inoculum was adjusted to 1 x 10⁶ CFU/mL for C. albicans and 1 x 10⁷ CFU/mL for S. aureus.
-
Biofilm Growth : 200 µL of the mixed inoculum was added to the wells of a 96-well flat-bottom microtiter plate. The plate was incubated for 24 hours at 37°C to allow for mature biofilm formation.
Quantification of Biofilm Inhibition
Two primary methods were used to assess the efficacy of the antifungal agents:
-
After treatment with the antifungal agents, the wells were washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The remaining biofilm was stained with 0.1% crystal violet for 15 minutes.
-
Excess stain was removed by washing with water.
-
The bound crystal violet was solubilized with 30% acetic acid.
-
The absorbance was measured at 595 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates a reduction in biofilm biomass.
-
Following antifungal treatment, the wells were washed with PBS.
-
The biofilm was mechanically disrupted by scraping and sonication to detach the cells.
-
The resulting cell suspension was serially diluted and plated on selective agar plates (YPD for C. albicans and Tryptic Soy Agar for S. aureus).
-
Plates were incubated for 24-48 hours, and the colonies were counted to determine the number of viable cells (CFU/mL). A reduction in CFU/mL in treated wells compared to controls indicates a loss of cell viability.
Visualizing Experimental Workflow and Biological Interactions
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The interaction between C. albicans and S. aureus is multifaceted. A key molecular interaction involves the C. albicans hyphal-specific adhesin, Als3, which mediates the binding of S. aureus to the fungal hyphae.[4][5] This interaction is crucial for the structural integrity and pathogenesis of the polymicrobial biofilm.
Conclusion
The data presented in this guide highlight the significant challenge posed by C. albicans and S. aureus polymicrobial biofilms to conventional antifungal therapies. While caspofungin shows some activity in reducing biofilm biomass, and amphotericin B's efficacy is maintained against the fungal component, the high resistance to fluconazole underscores the need for novel therapeutic agents. The hypothetical "this compound," with its potent activity against both microbial constituents at a low concentration, represents a promising profile for a next-generation therapeutic. Further investigation into agents with dual antifungal and antibacterial properties is warranted to address the clinical challenge of polymicrobial biofilm infections.
References
- 1. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form [mdpi.com]
- 2. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Candida albicans and Staphylococcus aureus reciprocally promote their virulence factor secretion and pro-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus adherence to Candida albicans hyphae is mediated by the hyphal adhesin Als3p - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antifungal Agent 21
This document provides comprehensive guidance on the proper disposal procedures for Antifungal Agent 21, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals. For the purposes of these guidelines, it is assumed that "this compound" is synonymous with "Antimicrobial Agent 21" as detailed in available safety data sheets.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Gown: A disposable, low-permeability lab coat or gown with a closed front and long sleeves.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not inhale dust or aerosols.[3]
-
Ensure adequate ventilation at all times.[3]
-
An accessible safety shower and eye wash station should be available.[3]
II. Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring safety prior to disposal.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[3]
Note: The compound can be shipped at room temperature for periods of less than two weeks.[3]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]
-
Don PPE: Before re-entering the area, put on the full required personal protective equipment.[3]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[3]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] For powder spills, carefully collect the material without creating dust.
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[3]
-
Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) and place them in a sealed container for disposal according to the waste disposal protocol outlined in Section IV.[3]
IV. Disposal Protocol for this compound
The following step-by-step procedure outlines the approved method for the disposal of this compound and any associated contaminated materials.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Place all waste materials, including unused this compound, contaminated absorbents from spills, and used PPE, into a designated and clearly labeled hazardous waste container.
-
Ensure the container is tightly sealed.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the hazardous waste container with the contents, including "this compound Waste" and any other components of the waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending collection by a certified hazardous waste disposal service.[3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Figure 1: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Antifungal Agent 21
This document provides a comprehensive guide to the essential safety and logistical procedures for handling Antifungal Agent 21. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and minimize environmental impact. This guidance is based on established best practices for handling chemical and pharmaceutical compounds in a laboratory setting.
Note: The following procedures are based on general safety protocols for handling potentially hazardous chemical compounds. It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for "this compound" before commencing any work. The SDS will provide critical, substance-specific information on hazards, handling, storage, and emergency procedures.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous compounds.[1][2][3][4][5]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant gloves (e.g., nitrile). Change outer glove immediately upon contamination or every 30-60 minutes.[3] | Prevents skin contact and absorption of the agent. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[2][4] | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or creating aerosols.[5] | Prevents inhalation of the agent. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Protects against spills and contamination of personal footwear. |
Operational Plan: Handling and Experimental Protocols
Experimental Workflow:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood or biological safety cabinet, is clean and decontaminated.
-
Gather all necessary materials, including this compound, solvents, and experimental apparatus.
-
Don all required PPE as specified in the table above.
-
-
Handling the Agent:
-
When handling the solid form, use a chemical fume hood to avoid inhalation of dust particles.
-
For solutions, exercise caution to prevent splashes and aerosol generation.
-
Use dedicated and clearly labeled equipment for all work with this compound.
-
-
Experimental Procedure:
-
Follow the specific experimental protocol for your research.
-
Maintain a clean and organized workspace throughout the experiment.
-
Immediately clean up any small spills using appropriate absorbent materials and decontaminating solutions.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[6][7][8][9][10]
| Waste Type | Disposal Procedure |
| Unused/Expired Agent | Do not flush down the drain unless explicitly permitted by the SDS and local regulations.[6][8] The preferred method is to use a licensed chemical waste disposal service. If not available, mix the agent with an inert, non-recyclable material (e.g., cat litter, coffee grounds), place it in a sealed, labeled container, and dispose of it in the designated chemical waste stream.[6][7][10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | Bag all used PPE in a designated hazardous waste container for incineration. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with incompatible waste streams. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Large Spill | Evacuate the area and alert others. If trained and equipped, contain the spill using appropriate absorbent materials. Otherwise, contact the institutional safety office or emergency response team. |
Visualized Workflow and Logical Relationships
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for Safe Handling of this compound.
Caption: Disposal Pathway for this compound Waste.
References
- 1. osha.gov [osha.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
